Product packaging for Triphosphoric acid(Cat. No.:CAS No. 10380-08-2)

Triphosphoric acid

Cat. No.: B089308
CAS No.: 10380-08-2
M. Wt: 257.96 g/mol
InChI Key: UNXRWKVEANCORM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualization within Condensed Phosphoric Acids and Polyphosphates

Condensed phosphoric acids are formed through the dehydration of orthophosphoric acid (H₃PO₄). open.edu This process involves the linking of multiple phosphate (B84403) tetrahedra (PO₄³⁻) by sharing oxygen atoms, resulting in the formation of chains or rings. open.edu Triphosphoric acid is the third member of the linear polyphosphoric acid series, following pyrophosphoric acid (diphosphoric acid, H₄P₂O₇) and preceding tetraphosphoric acid (H₆P₄O₁₃). wikidoc.org

The general formula for these linear polyphosphoric acids is HO(PO₂OH)ₓH, where 'x' represents the number of phosphoric units. wikidoc.orgchemeurope.com As each additional phosphoric unit is added, the molecule gains one hydrogen atom, one phosphorus atom, and three oxygen atoms. wikidoc.orgchemeurope.com

Beyond the linear forms, phosphoric acid units can also form cyclic structures known as metaphosphoric acids, with the general formula (HPO₃)ₓ. open.eduwikidoc.org The simplest of these is trimetaphosphoric acid (H₃P₃O₉). wikidoc.orgchemeurope.com Furthermore, branching can occur when the third hydroxyl group on an orthophosphoric acid unit condenses with other phosphate groups, leading to the formation of ultraphosphoric acids. wikidoc.orgchemeurope.com

The P-O-P linkage in polyphosphates is susceptible to hydrolysis, causing them to revert to orthophosphate in the presence of excess water. open.edu This characteristic is fundamental to their role in biological energy transfer, most notably through esters like adenosine (B11128) triphosphate (ATP). wikipedia.org

Table 1: Properties of this compound

Property Value
Chemical Formula H₅P₃O₁₀
Molar Mass 257.95 g/mol
CAS Number 10380-08-2
Acidity (pKa values) Sources vary, with reported values around 1.0, 2.2, 2.3, 5.7, and 8.5. wikipedia.org

| Physical State | Not obtained in crystalline form; exists in an equilibrium mixture. wikipedia.org |

Evolution of Academic Interest in this compound Chemistry

The study of phosphoric acids and their derivatives has a rich history that has significantly influenced theoretical chemistry. The discovery of polybasicity in phosphoric acids served as a model for understanding polyfunctionality in other compounds like alcohols and amines. gutenberg.org

Early research in the 19th century focused on the synthesis of "ethers" of phosphoric acid. ingentaconnect.com While early work by chemists like Lassaigne in 1820 was crucial, the synthesis of triethyl phosphate (TEP) by Franz Anton Voegeli in 1848 marked a significant milestone. ingentaconnect.com The subsequent elucidation of ether formation by Williamson further advanced the field. ingentaconnect.com

The 20th century saw the development of organophosphorus compounds for various applications, including chemical warfare agents and insecticides. gutenberg.orgmdpi.com This research expanded the understanding of the reactivity and biological activity of phosphate esters. In recent decades, academic interest has shifted towards more specialized applications. For instance, the development of chiral BINOL-derived phosphoric acids has become prominent in asymmetric catalysis. acs.org

Current Research Frontiers and Challenges for this compound

Current research on this compound and its derivatives is diverse and addresses several contemporary scientific and industrial challenges.

Advanced Materials and Synthesis:

Ligand Development: A notable area of research is the synthesis of novel triphosphorus ligands for applications such as regioselective linear hydroformylation, which is significant for industrial chemical production. researchgate.net

Dehydrating Agent: this compound is recognized as a powerful dehydrating agent in organic synthesis, facilitating reactions like esterification and amidation. a2bchem.com

Biomedical Materials: The reaction of this compound with compounds like 2-aminoethanol is being explored to create materials for drug delivery systems, tissue engineering scaffolds, and coatings for medical implants. ontosight.ai

Table 2: Research Frontiers of this compound

Research Area Focus Potential Applications
Catalysis Development of new triphosphorus ligands. researchgate.net Industrial hydroformylation, organic synthesis. researchgate.netontosight.ai
Materials Science Synthesis of flame-retardant and biodegradable materials. ontosight.ai Advanced polymers and composites. ontosight.ai

| Biomedical Applications | Creation of drug delivery systems and tissue engineering scaffolds. ontosight.ai | Pharmaceuticals and medical implants. ontosight.ai |

Environmental and Industrial Challenges:

Phosphoric Acid Production: The production of phosphoric acid, a precursor to this compound, faces significant environmental challenges. The "wet process," which involves treating phosphate rock with sulfuric acid, generates large quantities of phosphogypsum waste that can contain impurities. arpnjournals.orgethz.chresearchgate.net

Impurity Removal: A major challenge in the production of high-purity phosphoric acid is the removal of heavy metals and other impurities from the wet process acid. researchgate.net Research is ongoing to develop more efficient and cost-effective purification methods, including solvent extraction, ion exchange, and membrane processes. researchgate.net

Sustainable Production: There is a growing emphasis on developing more sustainable methods for phosphoric acid production that minimize waste, reduce energy consumption, and utilize renewable resources. ethz.chktu.edu This includes exploring alternatives to the traditional reliance on sulfur, a fossil resource. ethz.ch

Structure

2D Structure

Chemical Structure Depiction
molecular formula H5O10P3 B089308 Triphosphoric acid CAS No. 10380-08-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

diphosphono hydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/H5O10P3/c1-11(2,3)9-13(7,8)10-12(4,5)6/h(H,7,8)(H2,1,2,3)(H2,4,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNXRWKVEANCORM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

OP(=O)(O)OP(=O)(O)OP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

H5O10P3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

13573-18-7 (unspecified hydrochloride salt), 13845-36-8 (penta-potassium salt), 14127-68-5 (triphosphate), 24315-83-1 (hydrochloride-potassium salt), 7758-29-4 (penta-hydrochloride salt)
Record name Triphosphoric acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010380082
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID7047483
Record name Triphosphoric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7047483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Triphosphate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0003379
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

10380-08-2, 14127-68-5
Record name Triphosphoric acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10380-08-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Triphosphoric acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010380082
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Triphosphoric acid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB03896
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Triphosphoric acid
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Triphosphoric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7047483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Triphosphoric acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.030.752
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TRIPHOSPHORIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NU43IAG5BC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Triphosphate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0003379
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Advanced Synthetic Methodologies for Triphosphoric Acid and Its Derivatives

Ion-Exchange Techniques for High Purity Triphosphoric Acid Preparation

The preparation of high-purity this compound (H₅P₃O₁₀) is foundational for its subsequent use in more complex syntheses. A prevalent and effective method involves the use of ion-exchange chromatography to convert the sodium salt of triphosphate, sodium triphosphate (Na₅P₃O₁₀), into its free acid form. taylorandfrancis.com This technique leverages the reversible interchange of ions between a solid resin and a liquid solution. dupont.com

Na₅P₃O₁₀ (aq) + 5 [Resin-H] (s) → H₅P₃O₁₀ (aq) + 5 [Resin-Na] (s)

This method effectively removes cationic impurities. google.com The resulting aqueous solution of this compound can then be carefully evaporated, often at room temperature, to yield the pure compound. taylorandfrancis.com This technique is advantageous as it avoids harsh chemical reagents and provides a high-purity product suitable for sensitive biochemical applications. taylorandfrancis.comchromatographyonline.com

Chemical Synthesis Routes for Triphosphate Esters and Anhydrides

The synthesis of triphosphate esters and anhydrides involves the formation of phosphoanhydride bonds, a challenging yet crucial transformation in organic chemistry. umich.edunih.gov Numerous methods have been developed, often relying on the activation of a phosphate (B84403) or monophosphate derivative to facilitate coupling with another phosphate moiety. nih.gov

One established approach for creating triphosphate esters involves the reaction of nucleoside 5'-monophosphates (NMPs) activated as phosphoramidates, morpholidates, or imidazolides. umich.edutandfonline.com For instance, a nucleoside monophosphate can be reacted with carbonyldiimidazole (CDI) to form a phosphorimidazolidate intermediate. umich.edu This activated species is then susceptible to nucleophilic attack by pyrophosphate to yield the desired nucleoside 5'-triphosphate. umich.edu

More recent and versatile methods offer improved efficiency and modularity.

The Ludwig-Eckstein Method : This approach utilizes a phosphitylating agent, such as salicylchlorophosphite, to react with a protected nucleoside, forming a cyclic phosphite (B83602) triester. mdpi.com This intermediate reacts with pyrophosphate to generate a cyclic P(III)–P(V) anhydride (B1165640), which is then oxidized (e.g., with iodine) and hydrolyzed to produce the nucleoside triphosphate. mdpi.com

Iterative P-Amidite Coupling : This strategy enables the stepwise construction of the triphosphate chain. rsc.org A nucleotide monophosphate is coupled with a phosphoramidite (B1245037) reagent. The resulting P(III)–P(V) intermediate is then oxidized and deprotected to yield the homologated nucleotide diphosphate (B83284). rsc.org The process can be repeated to extend the chain to a triphosphate and beyond, allowing for the precise introduction of modifications at any phosphate position. rsc.org

Triphenylphosphine (B44618) Oxide/(COCl)₂ System : For the synthesis of symmetrical anhydrides, a system using triphenylphosphine oxide and oxaloyl chloride can be employed. acs.org This system generates a highly reactive intermediate, Ph₃PCl₂, which catalyzes the conversion of acids into anhydrides under mild conditions. acs.org

These methods represent a toolbox for chemists to construct the phosphoanhydride linkages central to the structure of triphosphate esters and anhydrides. nih.govrsc.org

Synthesis StrategyPrincipleKey Reagents
Phosphorimidazolidate Activation of a monophosphate followed by coupling with pyrophosphate.Carbonyldiimidazole (CDI), Pyrophosphate
Ludwig-Eckstein Formation of a cyclic P(III)-P(V) trimetaphosphate intermediate from a protected nucleoside.Salicylchlorophosphite, Pyrophosphate, Iodine
Iterative P-Amidite Stepwise homologation of a monophosphate to di- and triphosphate.Phosphoramidites, Oxidizing Agents
Carbodiimide Coupling Condensation of a monophosphate and pyrophosphate.Dicyclohexylcarbodiimide (DCC)

This table summarizes key chemical synthesis routes for triphosphate esters and anhydrides.

Synthesis of Nucleoside Triphosphate Analogues

Nucleoside triphosphate (NTP) analogues are invaluable tools for probing biological processes, acting as inhibitors of enzymes like polymerases, and serving as building blocks for modified nucleic acids. nih.gov Their synthesis often requires specialized methods to introduce modifications to the triphosphate chain, the sugar moiety, or the nucleobase. frontiersin.org Key strategies include the Yoshikawa protocol and the Ludwig-Eckstein method, which are widely applied for preparing both natural and modified NTPs. frontiersin.orgresearchgate.net

Among the most interesting classes of non-hydrolyzable NTP analogues are those where the bridging oxygen atoms of the triphosphate chain are replaced by difluoromethylene (CF₂) groups. nih.govnih.gov These bis(difluoromethylene)triphosphate analogues are exceptionally stable to enzymatic hydrolysis while maintaining steric and polarity characteristics similar to natural triphosphates. nih.govnih.gov

A concise and effective route for the synthesis of the parent acid, bis(difluoromethylene)this compound (BMF⁴TPA), utilizes a phosphorus(III)/phosphorus(V) interconversion approach, as conventional methods like the Michaelis–Arbuzov reaction have proven unsuccessful for this target. nih.gov The synthesis of corresponding deoxynucleotide (dNTP) analogues based on this acid has been successfully achieved. nih.govresearchgate.net The fluorinated this compound can be coupled to a nucleoside using various methods developed for low-nucleophilicity phosphates. nih.gov The final product, such as the pentaammonium salt of BMF⁴TPA, can be isolated as white crystals. nih.gov

CompoundSynthesis ApproachKey Features
Bis(difluoromethylene)this compound (BMF⁴TPA) Phosphorus(III)/Phosphorus(V) interconversion.Enzymatically non-hydrolyzable; isosteric and isopolar to natural triphosphate. nih.govnih.gov
Fluorinated deoxynucleotide analogues (dNTPs) Coupling of BMF⁴TPA with a protected nucleoside.Used as probes for DNA polymerase mechanisms. nih.gov

This table highlights the synthesis and features of bis(difluoromethylene)this compound derivatives.

The synthesis of non-hydrolyzable triphosphate analogues is critical for studying the role of NTPs in biological systems where enzymatic cleavage of the phosphate chain is a key step. researchgate.net These analogues typically feature the replacement of the labile P-O-P bridge with more stable linkages such as P-CH₂-P, P-CF₂-P, P-CCl₂-P, or P-NH-P. nih.govacs.org

Several synthetic methodologies have been developed to access these important molecules:

Cyclic Pyrophosphoryl P-amidite (c-PyPA) Reagents : This approach provides a versatile platform for synthesizing a family of β,γ-modified NTP analogues. nih.gov By using non-hydrolyzable pyrophosphate analogues (containing CH₂, CF₂, CCl₂, or NH bridges) to create modified c-PyPA reagents, various non-hydrolyzable NTPs can be synthesized in a one-pot reaction with a nucleoside. nih.govresearchgate.net

Coupling with Activated Monophosphates : An efficient method involves activating a nucleoside monophosphate with trifluoroacetic anhydride and N-methylimidazole. acs.orgnih.gov The resulting highly electrophilic intermediate rapidly couples with diphosphonate analogues (e.g., methylenediphosphonate) to form the corresponding β,γ-modified nucleoside triphosphates in high yields. acs.orgnih.gov

Selenophosphonate Chemistry : To prepare bis-methylene analogues of dinucleoside triphosphates, a methodology based on O,O-dialkyl selenophosphonate chemistry has been developed. researchgate.netacs.org This provides a powerful alternative to traditional synthetic routes for accessing the P-CH₂-P-CH₂-P motif. acs.org

Thiophosphate Analogues : γ-thiophosphate analogues, such as CTPγS, which are slowly hydrolyzable, can be synthesized by coupling a nucleoside diphosphate (e.g., CDP) with a protected phosphoramidite, followed by oxidation with sulfur. biorxiv.org

Analogue TypeLinkage ModificationSynthetic Method
Methylene/Halomethylene P-O-P replaced with P-CH₂-P, P-CF₂-P, P-CCl₂-Pc-PyPA Reagents; Activated NMP + Diphosphonate Coupling nih.govacs.org
Imidotriphosphate P-O-P replaced with P-NH-Pc-PyPA Reagents nih.gov
Thiophosphate Terminal oxygen replaced with sulfurNMP/NDP + Phosphoramidite + Sulfur Oxidation biorxiv.org
Bis-methylene P-O-P-O-P replaced with P-CH₂-P-CH₂-PSelenophosphonate Chemistry researchgate.netacs.org

This table summarizes various non-hydrolyzable triphosphate analogues and their synthetic routes.

A significant challenge in the synthesis of nucleoside triphosphates is achieving regioselective phosphorylation at the 5'-hydroxyl group of the nucleoside, given the presence of other hydroxyl groups at the 2' and 3' positions. frontiersin.orgsci-hub.se

Chemical Strategies :

The Yoshikawa Protocol : This classic one-pot method achieves high regioselectivity for the 5' position without the need for protecting groups on the nucleoside. frontiersin.orgresearchgate.net It involves the reaction of an unprotected nucleoside with phosphorus oxychloride (POCl₃) in a trialkylphosphate solvent (e.g., trimethyl phosphate). frontiersin.orgsci-hub.se The solvent is believed to play a crucial role in directing the phosphorylation to the sterically less hindered 5'-hydroxyl group. sci-hub.se The resulting 5'-phosphorodichloridate intermediate is then treated with pyrophosphate to form the NTP. frontiersin.org

Use of Protecting Groups : In many synthetic routes, such as the Ludwig-Eckstein method, protecting groups are essential to block the 2'- and 3'-hydroxyls, thereby ensuring that phosphorylation occurs exclusively at the 5' position. mdpi.comfrontiersin.org

Activation of the 5'-Hydroxyl : An alternative approach involves converting the 5'-hydroxyl into a good leaving group, such as a tosylate. umich.edu The nucleoside then becomes an electrophile, which can react with a nucleophilic phosphate source like tris(tetrabutylammonium) pyrophosphate to yield the 5'-triphosphate. umich.edu

Enzymatic Strategies :

Biocatalytic approaches offer a powerful alternative, characterized by exceptional regio- and stereoselectivity under mild reaction conditions, which circumvents the need for complex protection and deprotection steps. researchgate.netsci-hub.se Enzymes such as nucleoside kinases can specifically phosphorylate the 5'-position of a nucleoside using a phosphate donor like ATP. frontiersin.orgresearchgate.net Multi-enzyme cascade systems have been designed to convert nucleosides directly to their corresponding triphosphates in a one-pot reaction with high efficiency. frontiersin.org

Preparation of Triphosphorus Ligands for Catalytic Applications

Triphosphine (B1213122) ligands, which contain three phosphorus donor atoms, have been extensively developed for use in homogeneous catalysis. researchgate.net These ligands coordinate to a metal center, modifying its stereoelectronic properties to facilitate catalytic reactions such as CO₂ reduction, hydroformylation, and alkane dehydrogenation. acs.orgacs.orgrsc.org

The synthesis of these ligands often involves multi-step procedures. A common strategy is the base-catalyzed or free-radical-mediated addition of P-H bonds to activated olefins, such as vinylphosphonium salts. acs.org For example, 1,1,1-tris(diphenylphosphinomethyl)ethane (B1585349) (Triphos), a widely studied branched triphosphine ligand, serves as a scaffold for creating a new family of ligands by modifying its core structure or phosphine (B1218219) substituents. researchgate.net

Recent research has focused on preparing specialized triphosphorus ligands:

Ligands with Pendant Charges : Triphosphine ligands bearing pendant phosphonium (B103445) groups have been synthesized for use in the electrochemical reduction of CO₂. acs.orgucsd.edu A typical synthesis involves the coordination of a tridentate phosphine to a metal salt (e.g., palladium or nickel) in the presence of a vinyltrialkylphosphonium bromide. acs.org

Pincer Ligands : Bulky triphosphine pincer ligands, such as bis(2-di-t-butyl-phosphinophenyl)phosphine (tBuPHPP), have been prepared for highly active iridium catalysts used in alkane dehydrogenation. acs.org

Industrial-Scale Ligands : The ligand "Tribi" was developed for the regioselective linear hydroformylation of olefins and its synthesis has been successfully scaled up, demonstrating its potential for industrial applications. rsc.org

The design and synthesis of these complex ligands are driven by the need for more efficient and selective catalysts for challenging chemical transformations. researchgate.net

Ligand TypeExampleSynthesis HighlightCatalytic Application
Branched Triphosphine Triphos: CH₃C(CH₂PPh₂)₃Serves as a foundational scaffold for derivative synthesis. researchgate.netGeneral Homogeneous Catalysis
Charged Triphosphine [(Bu₃PCH₂CH₂)P(CH₂CH₂PEt₂)₂]⁺Coordination to metal salt with vinylphosphonium bromide. acs.orgElectrochemical CO₂ Reduction acs.orgucsd.edu
Pincer Triphosphine tBuPHPPMulti-step synthesis to create a bulky, meridional ligand. acs.orgAlkane Dehydrogenation acs.org
Hydroformylation Ligand TribiScaled-up synthesis (>140 g) for practical use. rsc.orgRegioselective Hydroformylation rsc.org

This table provides an overview of different triphosphorus ligands and their preparation for catalytic use.

Advanced Purification and Characterization Protocols for Synthetic Triphosphates

The successful synthesis of this compound and its derivatives is critically dependent on robust purification and characterization protocols. Due to the inherent instability and high polarity of these molecules, separating the desired triphosphate from starting materials, reagents, and side products such as mono- and diphosphates presents a significant challenge. Advanced analytical techniques are required to confirm the identity, purity, and structural integrity of the final compounds.

Purification Methodologies

The purification of synthetic triphosphates often involves a multi-step approach combining precipitation and various chromatographic techniques. The choice of method depends on the specific derivative, the scale of the synthesis, and the required level of purity.

Initial Purification by Precipitation: A common first step in the purification workflow involves precipitation. jove.comntu.edu.sg Following a one-pot synthesis, the reaction mixture can be treated with a solution like sodium perchlorate (B79767) in acetone. jove.com This causes the precipitation of many synthesis reagents as an oily residue, allowing for their separation from the solvent containing the target triphosphate. jove.com This initial cleanup significantly simplifies the subsequent, more refined purification steps, particularly High-Performance Liquid Chromatography (HPLC). jove.comyoutube.com

Chromatographic Techniques: Chromatography is the cornerstone of triphosphate purification, with several advanced methods being employed.

Ion-Exchange Chromatography (IEC): This is a widely used and effective method for separating nucleotides based on the net negative charge of their phosphate groups. google.com Anion exchange resins, such as DEAE-Sephadex or quaternary amine-based resins like AmberChrom™, are particularly effective at separating triphosphates from their less-charged mono- and diphosphate precursors. google.comoup.comdupont.com The process involves adsorbing the crude mixture onto a strongly basic anion exchange resin and then eluting the bound molecules with a salt or pH gradient. dupont.comgoogle.com For instance, a one-step separation of Adenosine (B11128) triphosphate (ATP) from a fermentation broth was achieved with 95.5% purity using a supermacroporous cryogel with anion-exchange capabilities. nih.gov However, challenges can arise, such as the potential breakdown of the triphosphate product during post-purification steps like lyophilization, especially when using volatile buffers like ammonium (B1175870) bicarbonate. researchgate.net

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC is a high-resolution technique frequently used for the final purification of triphosphates. jove.comyoutube.com It separates molecules based on their hydrophobicity. While effective, traditional RP-HPLC can be a tedious process that limits the synthesis scale to the milligram range and may lead to compound degradation during the necessary freeze-drying steps that follow. acs.org

Affinity Chromatography: This technique offers high selectivity. For example, boronate affinity chromatography can effectively separate ribonucleoside triphosphates, which contain cis-diols in the ribose sugar, from deoxynucleoside triphosphates that lack this feature. oup.comumich.edu

Silica (B1680970) Gel Chromatography: A significant advancement for scalable synthesis involves converting the highly polar triphosphate into a less polar, protected derivative. A novel P(V) pyrene (B120774) pyrophosphate reagent can be used to generate these protected derivatives, which are amenable to purification by standard silica gel chromatography. acs.org This method circumvents the limitations of HPLC, enabling the production of triphosphates on a much larger scale. acs.org

Table 1: Comparison of Advanced Purification Techniques for Triphosphates

Purification TechniquePrinciple of SeparationKey AdvantagesCommon Applications & FindingsCitations
Ion-Exchange Chromatography (IEC) Separation based on net charge of phosphate groups.Excellent for separating mono-, di-, and triphosphates. Scalable.Purification of ATP, CTP, UTP from crude mixtures. Achieved >95% purity in some methods. google.comdupont.comgoogle.comnih.gov
Reverse-Phase HPLC (RP-HPLC) Separation based on hydrophobicity.High resolution and purity.Final purification step for modified nucleoside triphosphates. jove.comntu.edu.sgacs.org
Affinity Chromatography Highly specific binding interactions (e.g., boronate with cis-diols).High selectivity for specific classes of triphosphates.Separation of ribonucleoside triphosphates from deoxynucleoside triphosphates. oup.comumich.edu
Silica Gel Chromatography Separation based on polarity of protected derivatives.Enables large-scale synthesis by avoiding HPLC; cost-effective.Purification of a broad range of natural and unnatural nucleoside triphosphates. acs.org

Characterization Techniques

Rigorous characterization is essential to confirm the successful synthesis and purification of triphosphates. A combination of spectroscopic methods is typically employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful, non-destructive technique for structural elucidation and purity assessment. researchgate.net

³¹P NMR: This is arguably the most critical NMR technique for characterizing triphosphates. It provides distinct signals for the α, β, and γ phosphorus atoms, allowing for unambiguous confirmation of the triphosphate moiety. aiinmr.com The chemical shifts and coupling constants (J-coupling) between adjacent phosphorus nuclei provide definitive structural information. aiinmr.comnih.gov For example, in the ³¹P NMR spectrum of ATP, the α-phosphate appears as a doublet, the γ-phosphate also as a doublet, and the β-phosphate as a triplet (or more accurately, a doublet of doublets). aiinmr.com Crucially, ³¹P NMR can readily distinguish the triphosphate product from any remaining mono- and diphosphate impurities, which present their own characteristic signals. researchgate.netnih.gov

Mass Spectrometry (MS): MS is used to determine the molecular weight of the synthesized compound, providing definitive confirmation of its identity. creative-proteomics.com

MALDI-TOF MS: Matrix-Assisted Laser Desorption/Ionization Time-of-Flight mass spectrometry is highly effective for analyzing triphosphates. It is considered superior to older methods like Fast Atom Bombardment (FAB) because it generates clear molecular ions with minimal fragmentation, resulting in cleaner and more easily interpretable spectra. tandfonline.com

Electrospray Ionization (ESI-MS): ESI is another soft ionization technique commonly used for triphosphates, often coupled with liquid chromatography. creative-proteomics.com

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): The coupling of liquid chromatography with tandem mass spectrometry provides an exceptionally sensitive and specific analytical method. nih.govdiva-portal.org It allows for the separation of complex mixtures and the subsequent identification and even quantification of the individual components based on their mass-to-charge ratios and fragmentation patterns. creative-proteomics.comresearchgate.net

Table 2: Key Characterization Protocols for Synthetic Triphosphates

Characterization TechniqueInformation ProvidedKey Findings & UtilityCitations
³¹P NMR Spectroscopy Confirms the triphosphate chain (α, β, γ phosphates); detects phosphate impurities.Provides distinct signals and coupling constants for each phosphorus atom. Crucial for assessing purity by detecting di- and monophosphate contaminants. researchgate.netaiinmr.comnih.gov
¹H NMR Spectroscopy Confirms the structure of the organic component (e.g., nucleoside).Verifies the integrity of the non-phosphate part of the molecule and overall purity. researchgate.net
MALDI-TOF Mass Spectrometry Provides accurate molecular weight with minimal fragmentation.Generates clean spectra with clear molecular ion peaks, superior to FAB-MS for triphosphate analysis. jove.comtandfonline.com
LC-MS/MS Separates components and provides molecular weight and structural data.Offers high sensitivity and specificity for simultaneous analysis, identification, and quantification of triphosphates in complex mixtures. creative-proteomics.comnih.govdiva-portal.org

Elucidation of Triphosphoric Acid Reaction Mechanisms

Mechanisms of Hydrolysis of Triphosphate Compounds

The hydrolysis of the phosphoanhydride bonds in triphosphate compounds is a thermodynamically favorable but kinetically slow reaction in the absence of catalysts. wikipedia.org This process, which involves the breaking of a P-O bond and an O-H bond of a water molecule, can proceed through different mechanistic pathways. d-nb.infonih.gov

Impact of Protonation States on Hydrolysis Pathways

The protonation state of the triphosphate chain significantly influences the mechanism of hydrolysis. d-nb.infonih.govnih.gov The location of protons on the α, β, or γ phosphate (B84403) groups dictates whether the reaction follows a concurrent or sequential pathway. d-nb.infonih.gov

Computational studies on methyl triphosphate have shown that protonation has a strong catalytic effect. d-nb.info Protonation of the γ-phosphate group favors a concurrent mechanism , where the cleavage of the Pγ–Oβγ bond and the breaking of the water molecule's O-H bond occur in a single, concerted step. d-nb.infonih.gov This is because protonation of the γ-phosphate lowers the energy barrier for the attacking water molecule. d-nb.info

Conversely, protonation of the α- and β-phosphate groups promotes a sequential mechanism . d-nb.infonih.govnih.gov In this pathway, the Pγ–Oβγ bond breaks first, leading to the formation of a metaphosphate intermediate, which is then attacked by water in a subsequent step. d-nb.inforesearchgate.net The effects of protonation at different sites can be competitive when multiple phosphate groups are protonated simultaneously. d-nb.infonih.gov

Protonation SiteFavored Hydrolysis MechanismEffect
γ-phosphateConcurrentLowers the rate-limiting barrier of water breakup. d-nb.info
α- and/or β-phosphatesSequentialPromotes the initial breaking of the P-O bond. d-nb.infonih.gov

Sequential versus Concurrent Hydrolysis Mechanisms

The two primary mechanisms for triphosphate hydrolysis are the sequential and concurrent pathways. nih.gov

Concurrent Mechanism: In this one-step process, the breaking of the Pγ–Oβγ bond and the nucleophilic attack by water happen simultaneously. nih.govresearchgate.net This mechanism is favored by γ-protonation. d-nb.info

Sequential Mechanism: This two-step process involves the initial cleavage of the Pγ–Oβγ bond to form a diphosphate (B83284) and a metaphosphate intermediate (PγO₃⁻). d-nb.infonih.govresearchgate.net This intermediate is then attacked by a water molecule or hydroxide (B78521) ion. d-nb.infonih.gov Protonation of the α- and β-phosphates favors this pathway. d-nb.infonih.gov

Studies have indicated that the sequential mechanism generally has lower rate-limiting energy barriers. d-nb.info The dissociated metaphosphate intermediate is a more favorable target for water attack than the un-dissociated γ-phosphate group for two main reasons: it has a planar geometry that allows for a closer approach of the water molecule, and it has a reduced negative charge, leading to less electrostatic repulsion with the attacking water molecule. d-nb.info

Role of Metaphosphate Intermediates in Hydrolytic Cleavage

The formation of a metaphosphate intermediate (PO₃⁻) is a key feature of the sequential hydrolysis mechanism. wikipedia.org This highly reactive species is generated by the dissociation of the terminal phosphate group. d-nb.infonih.gov While difficult to isolate due to its high reactivity and tendency to hydrolyze or polymerize, its existence as an intermediate has been detected through techniques like mass spectrometry. wikipedia.org

In the context of enzymatic hydrolysis, such as in ATPases, the enzyme's active site is proposed to stabilize this metaphosphate intermediate. nih.govnih.govresearchgate.net This stabilization is crucial for the catalytic process. For instance, in myosin, the P-loop's backbone peptides and specific amino acid residues like Lys-185+ contribute significantly to stabilizing the metaphosphate state through favorable interactions with the α- and β-phosphates. nih.govresearchgate.net This stabilization makes the subsequent nucleophilic attack by water more efficient than in the uncatalyzed reaction. nih.gov The planar and singly negative metaphosphate is a much better electrophile for attack by a negatively charged hydroxide ion compared to the tetrahedral and more negatively charged γ-phosphate of the intact triphosphate. nih.gov

Metal Ion Complexation and Chelation Dynamics

Metal ions play a pivotal role in the chemistry of triphosphoric acid, influencing its structure, stability, and reactivity. osti.govwhiterose.ac.uk

Coordination Chemistry of this compound with Divalent and Trivalent Cations

This compound is an excellent ligand, capable of coordinating with metal ions through the oxygen atoms of its phosphate groups. nih.govmdpi.com Divalent cations such as Mg²⁺, Ca²⁺, Mn²⁺, Co²⁺, Cu²⁺, and Zn²⁺, as well as trivalent cations like La³⁺, readily form complexes with triphosphates. nih.govacs.orgosti.gov

The coordination can occur in various modes. For example, with Mg²⁺, three binding modes have been identified: bridging the β- and γ-phosphates, bridging the α- and β-phosphates, or coordinating all three phosphate groups simultaneously. whiterose.ac.uk In the case of ternary complexes involving a metal ion, adenosine (B11128) 5'-triphosphate (ATP), and another ligand like 2,2'-bipyridyl, the metal ion typically coordinates to the oxygen atoms of the phosphate chain, resulting in a distorted octahedral geometry. nih.gov The stability of these ternary complexes with divalent metal ions often follows the trend: Zn(II) < Cu(II) > Ni(II) > Co(II) > Mn(II) > Mg(II) > Ca(II). acs.org

Trivalent lanthanide ions (Ln³⁺) have been shown to coordinate with organophosphorus reagents, including those derived from phosphoric acid. osti.gov Studies on the extraction of lanthanides using mixtures of tri-n-butyl phosphate (TBP) and di-n-butyl phosphoric acid (HDBP) indicate that the lanthanide ions are directly coordinated by six oxygen atoms from the phosphate groups. osti.gov

Influence of Metal Ions on Triphosphate Reactivity and Stability

Metal ions can significantly alter the reactivity and stability of triphosphates. The formation of metal-triphosphate complexes can stabilize the triphosphate against hydrolysis. nih.gov For example, ternary complexes of divalent metal ions with ATP and 2,2'-bipyridyl are noted to be particularly stable towards hydrolysis. nih.gov

Conversely, metal ions can also catalyze the hydrolysis of triphosphates. osti.gov The catalytic effect of divalent metal ions on the alkaline hydrolysis of ATP generally follows the order Zn²⁺ > Ca²⁺ > Cd²⁺ > Mg²⁺. researchgate.net The catalytic activity is related to the formation of an active ATP-metal ion intermediate complex. osti.gov The metal ion can act as a Lewis acid, facilitating the nucleophilic attack on the phosphorus atom. whiterose.ac.uk

Phosphoryl Transfer Mechanisms in Chemical Systems

The transfer of a phosphoryl group (–PO₃²⁻) from a donor molecule, such as this compound or its esters like Adenosine triphosphate (ATP), to a nucleophile is a fundamental reaction in chemistry and biology. nih.gov These reactions can proceed through several distinct mechanistic pathways, primarily categorized as associative, dissociative, or concerted, which differ in the timing of bond formation and cleavage. unm.edu

A purely associative mechanism (AN + DN) is a two-step process involving the formation of a stable, pentavalent phosphorane intermediate. nih.gov In this pathway, the bond to the incoming nucleophile forms before the bond to the leaving group breaks. unm.edu

Conversely, a purely dissociative mechanism (DN + AN) is also a two-step process, but it begins with the cleavage of the bond to the leaving group, forming a highly reactive, transient metaphosphate intermediate (PO₃⁻). nih.govunm.edu This intermediate is then rapidly attacked by the nucleophile.

The third pathway is the concerted mechanism (ANDN), where bond formation and bond cleavage occur simultaneously in a single transition state. nih.gov This pathway represents a spectrum between the two extremes. The transition state can be described as "associative-like" (or "tight"), where significant bond formation has occurred, resembling a pentavalent phosphorane. Alternatively, it can be "dissociative-like" (or "loose"), where bond cleavage is more advanced, and the transition state resembles a metaphosphate species. nih.govplos.org For uncatalyzed reactions involving triphosphate moieties, the mechanism is generally considered to be a concerted pathway with a dissociative, metaphosphate-like transition state. nih.gov

The nature of the reactants and the catalytic environment, particularly the presence of metal ions, dictates the prevailing mechanism. unm.edu Divalent metal ions, most notably magnesium (Mg²⁺), play a crucial role in biological phosphoryl transfer. They coordinate to the non-bridging oxygen atoms of the triphosphate chain, stabilizing the accumulating negative charge in the transition state and increasing the electrophilicity of the phosphorus atom, thereby making it a better target for nucleophilic attack. libretexts.org While it has been speculated that metal ions might favor a more associative pathway, studies on model systems like methyl triphosphate show a preference for a dissociative solvent-assisted transition state, with the presence of Mg²⁺ having a minimal effect on the transition state's geometry but rather increasing the preference for this pathway. diva-portal.orgwhiterose.ac.uk

Table 1: Comparison of Phosphoryl Transfer Mechanisms.
CharacteristicAssociative Mechanism (AN + DN)Dissociative Mechanism (DN + AN)Concerted Mechanism (ANDN)
Nature of ProcessStepwise: Bond formation precedes bond cleavage. unm.eduStepwise: Bond cleavage precedes bond formation. unm.eduSingle step: Simultaneous bond formation and cleavage. nih.gov
Key IntermediatePentavalent phosphorane. nih.govMetaphosphate (PO₃⁻). nih.govNone (proceeds via a single transition state). nih.gov
Transition State CharacterFormation of the pentavalent intermediate.Formation of the metaphosphate intermediate.Can be "associative-like" (pentavalent character) or "dissociative-like" (metaphosphate character). plos.org
Role of NucleophileDirectly involved in the formation of the intermediate.Attacks the pre-formed metaphosphate intermediate. researchgate.netDirectly involved in the single transition state.

Reactions in Aqueous and Non-Aqueous Environments

The reactivity of this compound is highly dependent on the solvent system. Its behavior in water is dominated by hydrolysis, whereas its reactions in non-aqueous media are more varied and depend on the specific properties of the solvent.

Aqueous Environment:

In an aqueous solution, this compound and its salts (triphosphates) undergo hydrolysis, where the P-O-P phosphoanhydride bonds are cleaved by nucleophilic attack from water. This degradation process is highly dependent on pH, temperature, and the presence of metal ions. The hydrolysis proceeds in a stepwise manner, first yielding pyrophosphate and orthophosphate, with the pyrophosphate subsequently hydrolyzing to two molecules of orthophosphate.

The stability of this compound is greatest in acidic conditions (pH < 3). As the pH increases towards neutral and alkaline conditions, the rate of hydrolysis significantly increases. researchgate.net This is because the phosphate groups become deprotonated, leading to increased negative charge repulsion along the phosphate chain, which weakens the P-O-P bonds and makes them more susceptible to cleavage.

Divalent metal cations such as magnesium (Mg²⁺) and calcium (Ca²⁺) can catalyze the hydrolysis of triphosphates. nih.gov The catalytic effect varies depending on the metal ion. researchgate.net These ions can coordinate with the phosphate oxygen atoms, neutralizing the negative charge and facilitating nucleophilic attack by a water molecule. nih.gov

Table 2: Factors Affecting this compound Hydrolysis in Aqueous Solution.
FactorEffect on Hydrolysis RateMechanism of Influence
Increasing pH (from acidic to alkaline)Increases rate. Deprotonation increases negative charge repulsion, weakening P-O-P bonds and making them more susceptible to nucleophilic attack.
Increasing TemperatureIncreases rate. acs.orgProvides the necessary activation energy for the bond-breaking reaction to occur more frequently and rapidly.
Presence of Divalent Metal Ions (e.g., Mg²⁺, Ca²⁺)Increases rate (catalytic effect). nih.govIons coordinate to phosphate oxygens, neutralizing negative charge, stabilizing the transition state, and making the phosphorus atom more electrophilic. libretexts.org
High Ionic StrengthIncreases rate. Stabilizes the charged intermediates and transition states formed during the hydrolysis reaction.

Non-Aqueous Environments:

The behavior of this compound in non-aqueous solvents is less defined by simple hydrolysis and more by the solvent's properties, such as its polarity and its ability to act as a proton donor or acceptor.

Protic Solvents: In protic solvents like alcohols, solvolysis can occur, leading to the formation of phosphate esters. sigmaaldrich.comlibretexts.org For example, in methanol, this compound could theoretically undergo methanolysis to form methyl phosphate esters.

Aprotic Polar Solvents: Solvents like dimethyl sulfoxide (B87167) (DMSO) or formamide (B127407) can dissolve phosphates and are used in phosphorylation reactions. sumitomo-chem.co.jpd-nb.info In these environments, this compound can act as a phosphorylating agent for organic molecules, a reaction often facilitated by condensing agents. The low nucleophilicity of these solvents prevents their direct attack on the phosphate chain.

Aprotic Non-Polar Solvents: this compound and its salts are generally insoluble in non-polar organic solvents such as hexane (B92381) or toluene. ccsenet.org

Acidic Solvents: In strongly acidic, non-aqueous solvents like pure sulfuric acid or oleum, the initial reaction is the protonation of the phosphoryl oxygen atoms. psu.edu This can be followed by more complex reactions like solvolysis or condensation, depending on the specific conditions. psu.edupsu.edu

The purification of wet-process phosphoric acid often involves liquid-liquid extraction using organic solvents that are partially miscible or immiscible with water, such as butanol, amyl alcohol, or tributyl phosphate. google.com This process separates the phosphoric acid from aqueous impurities, highlighting the differential behavior of the acid in aqueous versus organic phases. google.comwikipedia.org

Computational Chemistry and Theoretical Modeling of Triphosphoric Acid Systems

Quantum Chemical Simulations and Electronic Structure Analysis

Quantum chemical simulations are fundamental to understanding the intrinsic properties of triphosphoric acid. These methods, rooted in quantum mechanics, provide a detailed picture of the electron distribution and its influence on molecular structure and reactivity.

Density Functional Theory (DFT) Applications to Triphosphate Systems

Density Functional Theory (DFT) has become a important tool for investigating the electronic structure of many-body systems, including triphosphate molecules. nih.gov By focusing on the electron density rather than the complex many-electron wavefunction, DFT offers a balance between computational cost and accuracy. DFT calculations are instrumental in predicting a range of properties for triphosphate systems, such as geometries, energies, and spectroscopic characteristics. researchgate.net For instance, DFT has been successfully used to model the adsorption of phosphoric acid on nanoparticle surfaces, providing insights into catalyst poisoning. researchgate.net In the context of triphosphates, DFT studies often explore their hydrated forms and the influence of the surrounding solvent on their structure and stability.

Investigation of Reaction Energetics and Transition States

Computational studies are crucial for elucidating the energetics and transition states of reactions involving this compound, such as hydrolysis. The hydrolysis of the terminal phosphate (B84403) group is a key reaction, and theoretical models have been developed to understand its mechanism. For example, in the hydrolysis of methyl triphosphate (a simple ester of this compound) in water clusters, a two-step dissociative-type process has been proposed based on quantum mechanics/molecular mechanics (QM/MM) simulations. researchgate.net The estimated activation barriers for the separation of the γ-phosphate group and the subsequent formation of inorganic phosphate are 20 and 14 kcal/mol, respectively. researchgate.net

The study of transition states is critical for understanding reaction kinetics. Computational methods, such as the single-ended growing string method, have been used to describe the potential energy surface of reactions involving phosphoric acid derivatives, suggesting concerted and highly synchronous mechanisms in certain cycloisomerization reactions. umich.edu For the hydrolysis of ATP, a key derivative of this compound, ab initio molecular dynamics simulations have been employed to study the reaction dynamics starting from the transition state structure. rsc.org These simulations reveal the sequence of events, including the elongation of the Pγ-Oβ bond, nucleophilic attack by water, and subsequent proton transfers. rsc.org

ReactionComputational MethodCalculated Activation Barrier (kcal/mol)Reference
Methyl Triphosphate Hydrolysis (Step 1)QM/MM20 researchgate.net
Methyl Triphosphate Hydrolysis (Step 2)QM/MM14 researchgate.net

Conformational Analysis and Energy Landscapes

The flexibility of the P-O-P linkages in this compound allows for a variety of conformations, and understanding the energy landscape associated with these different spatial arrangements is key to comprehending its behavior. Conformational analysis involves identifying the stable conformers (local minima on the potential energy surface) and the transition states that connect them. core.ac.uk For complex molecules, this can be a computationally intensive task, often requiring a combination of systematic and stochastic search algorithms. frontiersin.org

The potential energy surface (PES) provides a complete description of the energy of a molecule as a function of its geometry. soton.ac.uk For this compound, the PES would map the energy changes associated with rotations around the P-O bonds and variations in bond lengths and angles. Exploring the PES helps in identifying the most stable conformations and understanding the pathways for conformational change. soton.ac.uk Computational methods can be used to generate and analyze these energy landscapes, providing insights into the relative populations of different conformers at a given temperature. core.ac.uk

Molecular Dynamics Simulations of this compound Interactions

Molecular dynamics (MD) simulations provide a powerful approach to study the dynamic behavior of molecules and their interactions with the environment over time. By solving Newton's equations of motion for a system of atoms, MD simulations can reveal details about molecular motion, solvation, and intermolecular forces.

Ab initio molecular dynamics (AIMD) simulations, which calculate the forces from first principles at each time step, have been used to study the hydration structure and dynamics of phosphate ions in water. researchgate.net These simulations show that the phosphate ion has a significant ordering effect on the surrounding water molecules, with the first solvation shell being more structured and rigid than bulk water. researchgate.net The dynamics of water molecules in this first solvation shell are found to be significantly slower than in the bulk. acs.org

Classical MD simulations, which use empirical force fields, are employed to study larger systems and longer timescales. Such simulations have been used to investigate the interactions between polymer inhibitors and calcium phosphate surfaces, revealing the importance of considering the solvent effect in these interactions. nih.gov MD simulations have also been used to study the transport of phosphate ions through protein channels, providing insights into the molecular basis of high affinity and selectivity.

Computational Studies on Catalytic Mechanisms Involving Phosphoric Acid Derivatives

Phosphoric acid and its derivatives are important catalysts in a variety of chemical reactions. Computational studies have been instrumental in elucidating the mechanisms of these catalytic processes. For example, in the acylation of alcohols with acid anhydrides catalyzed by phosphoric acid, computational insights have suggested that in situ-generated diacylated mixed anhydrides are the active catalytic species. nih.gov

Chiral Phosphoric Acid Catalysis Mechanisms

Chiral phosphoric acids (CPAs) have emerged as highly effective organocatalysts for a wide range of enantioselective transformations. Computational studies, particularly using DFT, have been pivotal in understanding the mechanisms and origins of stereoselectivity in these reactions. nih.gov

These studies often reveal that CPAs can act as bifunctional catalysts, activating both the nucleophile and the electrophile through a network of hydrogen bonds. The chiral backbone of the CPA creates a well-defined chiral pocket that controls the orientation of the substrates in the transition state, leading to high enantioselectivity. nih.gov

Computational investigations have been used to:

Ligand-Substrate Interactions in Triphosphorus Ligand Catalysis

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the mechanisms of catalytic reactions involving triphosphorus ligands. These studies provide a molecular-level understanding of ligand-substrate interactions, which are crucial for catalyst design and optimization.

A notable example is the use of a bulky triphosphorus pincer ligand, bis(2-di-t-butyl-phosphinophenyl)phosphine (tBuPHPP), in iridium-catalyzed alkane dehydrogenation. DFT calculations have been instrumental in understanding the origin of the exceptionally high catalytic activity of the (tBuPPP)Ir complex. These calculations revealed that while the electronic properties of the iridium center are similar to analogous catalysts, the unique architecture of the triphosphorus ligand destabilizes the catalyst's resting state. This destabilization is largely responsible for the enhanced catalytic performance. Specifically, the dehydrogenation proceeds through a cis-(PPP)IrH2(alkene) intermediate, avoiding the unfavorable placement of the alkene at a sterically hindered site, a pathway elucidated through computational modeling.

The principles of analyzing ligand effects are broadly applicable. In reactions like the Suzuki-Miyaura coupling, DFT calculations have been used to explore the entire catalytic cycle with various monophosphine ligands. These studies quantify the steric and electronic effects of the phosphine (B1218219) ligands on the key steps of the reaction: oxidative addition, transmetallation, and reductive elimination. For instance, oxidative addition is often governed by electronic effects, while transmetallation and reductive elimination are influenced by a combination of both steric and electronic factors. Such computational models allow for a rational design of ligands to improve catalytic efficiency.

Key Findings from DFT Studies on Triphosphorus Ligand Catalysis
Catalytic SystemTriphosphorus Ligand TypeKey Computational InsightImpact on Catalysis
Iridium-catalyzed Alkane DehydrogenationBulky Pincer Ligand (tBuPHPP)Destabilization of the square planar (pincer)Ir(alkene) resting state.Unusually high catalytic activity.
Ruthenium-catalyzed CO2 HydrogenationTridentate Triphos LigandIdentification of [(Triphos)Ru(η2-O2CH)(S)]+ as a key intermediate.Elucidation of the reaction mechanism occurring on a single metal center. researchgate.net

Theoretical Investigations of Supramolecular Interactions

Supramolecular chemistry focuses on the weaker, non-covalent interactions that dictate the assembly of molecules. Theoretical investigations are pivotal in understanding these forces in this compound systems.

Hydrogen Bonding Networks in Triphosphate Complexes

Hydrogen bonding is a dominant force in the structure and function of triphosphate-containing molecules. Computational methods, including ab initio molecular dynamics and quantum chemical calculations, provide detailed insights into these networks.

Studies on phosphoric acid and its aqueous solutions reveal that each phosphoric acid molecule tends to form more numerous and stronger hydrogen bonds compared to water. researchgate.net This leads to a highly connected and clustered network. These characteristics persist even in mixtures with high water content, highlighting the robustness of the phosphate-based hydrogen bond network. researchgate.net Molecular dynamics simulations are a powerful tool for investigating the dynamics of these hydrogen bonds, including their formation, breakage, and lifetimes, which are crucial for understanding processes like proton transport.

In biological systems, triphosphate moieties, such as in Adenosine (B11128) Triphosphate (ATP), are central to energy transduction, and their interactions are heavily mediated by hydrogen bonds. For instance, in the F1 subcomplex of ATP synthase, three catalytic nucleotide-binding sites exhibit different hydrogen-bonding networks at the β/α interfaces, which are crucial for the synthesis of ATP. Computational modeling helps to dissect these complex networks and understand how they contribute to the catalytic mechanism.

Characteristics of Hydrogen Bonding in Phosphate Systems from Computational Studies
SystemComputational MethodKey Finding
Phosphoric Acid - Water MixturesMolecular Dynamics SimulationsPhosphoric acid forms more and stronger hydrogen bonds than water, creating a highly connected network. researchgate.net
Phosphoric Acid ClustersAb initio ModelingProton transfer is facilitated by the collective molecular effects within the hydrogen-bonded cluster.
Potassium Dihydrogen Phosphate SolutionsMolecular Dynamics SimulationsProvides insights into ion association and the structure of hydrogen bonding in solution. figshare.com

Pi-Hole Interactions in Triphosphorus Systems

Recent computational studies have identified and characterized π-hole interactions in triphosphorus systems. A π-hole is a region of positive electrostatic potential located perpendicular to a planar portion of a molecule, which can interact favorably with electron-rich species.

Theoretical investigations into triphosphorus hydride (P3H3) and its derivatives have been conducted using MP2/aug-cc-pVDZ calculations. These studies have revealed the presence of a π-hole on the triphosphorus ring. The interaction energies of complexes formed via these π-hole interactions show a linear relationship with the most positive electrostatic potential of the π-hole (VS,max).

Energy decomposition analysis indicates that dispersion energy is a more significant contributor to the interaction than electrostatic energy, although the polarization effect also plays a crucial role. These π-hole interactions are classified as weak, "closed-shell" noncovalent interactions. Furthermore, there is evidence of positive cooperativity between π-hole interactions and hydrogen bonds in termolecular complexes, where the π-hole interaction has a more substantial influence on the hydrogen bond than the reverse.

Computational Spectroscopy of this compound and Related Compounds

Computational spectroscopy is a powerful tool for interpreting and predicting the spectroscopic properties of molecules. For this compound and its derivatives, theoretical calculations of vibrational, nuclear magnetic resonance (NMR), and electronic spectra provide valuable information that complements experimental data.

Vibrational Spectroscopy: The vibrational frequencies of this compound can be calculated using methods like Density Functional Theory (DFT). These calculations help in the assignment of experimental infrared (IR) and Raman spectra. For related molecules like phenylphosphonic acid, DFT calculations have been used to predict the vibrational spectra and analyze the conformational stability. researchgate.net For more complex systems, ab initio molecular dynamics can be employed to simulate spectra, which can account for anharmonic effects and the influence of the molecular environment.

NMR Spectroscopy: The 31P NMR chemical shifts are particularly informative for phosphorus-containing compounds. DFT calculations have been extensively used to predict these chemical shifts. Studies have shown that while a direct calculation may have modest accuracy, a linear correlation between calculated and experimental chemical shifts allows for the development of scaling methods that significantly improve the predictive power. beilstein-journals.orgbeilstein-journals.org Various DFT functionals and basis sets have been benchmarked for their performance in calculating 31P NMR chemical shifts, with methods like the Gauge-Including Atomic Orbital (GIAO) approach being commonly used. researchgate.net

Electronic Spectroscopy: The electronic absorption spectra of this compound and related compounds can be computed using Time-Dependent Density Functional Theory (TD-DFT). rsc.orgohio-state.edu These calculations provide information about the electronic transitions between molecular orbitals, helping to understand the photophysical properties of these molecules. TD-DFT can predict the energies and intensities of electronic absorptions, which can be compared with experimental UV-Vis spectra.

Computational Methods in the Spectroscopy of Phosphorus Compounds
Spectroscopic TechniqueComputational MethodInformation Obtained
Vibrational (IR, Raman)DFT, Ab initio MDVibrational frequencies, mode assignments, conformational analysis. researchgate.netcas.cz
31P NMRDFT (e.g., GIAO) with scalingChemical shifts, electronic structure around the phosphorus nucleus. beilstein-journals.orgbeilstein-journals.orgresearchgate.net
Electronic (UV-Vis)TD-DFTElectronic transition energies and intensities. rsc.orgohio-state.edu

Biochemical and Biological Significance of Triphosphoric Acid and Its Congeners

Triphosphate Role in Cellular Energy Homeostasis and Metabolism

The primary function of triphosphates in the cell is to store and transfer energy. This energy is harnessed from the breakdown of food molecules and is used to power a vast array of cellular activities.

Adenosine (B11128) Triphosphate (ATP) as a Central Triphosphate Ester

Adenosine triphosphate (ATP) is often referred to as the "molecular unit of currency" for intracellular energy transfer. wikipedia.org It is a nucleoside triphosphate composed of an adenine (B156593) base, a ribose sugar, and three phosphate (B84403) groups. nih.govmetwarebio.com The energy within ATP is stored in the high-energy bonds linking the phosphate groups. metwarebio.comphysio-pedia.com When the cell requires energy, the terminal phosphate bond is broken through hydrolysis, converting ATP to adenosine diphosphate (B83284) (ADP) and releasing a substantial amount of energy. nih.govphysio-pedia.com This process is energetically favorable and drives numerous cellular functions, including muscle contraction, nerve impulse propagation, and the synthesis of complex molecules. wikipedia.orgnih.gov The body's reliance on ATP is immense, with cells hydrolyzing an estimated 100 to 150 moles of ATP daily to function correctly. nih.gov The continuous cycle of ATP synthesis and hydrolysis is essential for maintaining cellular energy balance. metwarebio.comcreative-proteomics.com

Polyphosphate Metabolism and Energy Storage Mechanisms

Inorganic polyphosphates are linear polymers of orthophosphate residues linked by high-energy phosphoanhydride bonds, similar to those in ATP. wikipedia.orgontosight.aifrontiersin.org These molecules are found in all forms of life and serve as a reservoir for both phosphate and energy. wikipedia.orgfrontiersin.orgmdpi.com Polyphosphate metabolism involves the synthesis and degradation of these polymers, regulated by enzymes like polyphosphate kinase. ontosight.ai Under conditions rich in energy and phosphate, organisms can store excess energy by synthesizing polyphosphate. researchgate.net When energy is needed, this stored energy can be released by breaking down the polyphosphate chains, which can regenerate ATP or be used directly to power cellular processes. researchgate.net Polyphosphates are also involved in various regulatory functions, including stress response and the regulation of gene expression. wikipedia.orgmdpi.com

Enzymatic Hydrolysis and Phosphoryl Transfer in Biological Systems

The release of energy from triphosphates is a carefully controlled process mediated by enzymes. The hydrolysis of ATP, for instance, is catalyzed by enzymes called ATPases. creative-proteomics.com This reaction involves a nucleophilic attack on the terminal (gamma) phosphate of the ATP molecule. khanacademy.org The process of transferring a phosphate group from a donor molecule, like ATP, to another molecule is known as phosphoryl transfer. nih.govlibretexts.org This is a fundamental reaction in many metabolic pathways and signaling cascades. nih.govmdpi.com The transfer of a phosphoryl group can activate or inhibit enzymes, transport substances across membranes, and drive thermodynamically unfavorable reactions forward. khanacademy.orglibretexts.org The uncatalyzed hydrolysis of ATP in solution proceeds through a dissociative, metaphosphate-like transition state, where the bond to the leaving group is substantially broken. nih.gov Enzymes that catalyze phosphoryl transfer significantly accelerate this process by stabilizing the transition state. libretexts.org

Involvement in Nucleic Acid Synthesis and Function

Beyond their role in energy metabolism, triphosphates are the essential building blocks for the synthesis of DNA and RNA, the molecules that carry and express genetic information.

Triphosphates as Building Blocks for DNA and RNA

Nucleoside triphosphates (NTPs) are the precursors for the synthesis of both DNA and RNA. wikipedia.org For DNA synthesis, the required building blocks are deoxyadenosine (B7792050) triphosphate (dATP), deoxyguanosine triphosphate (dGTP), deoxycytidine triphosphate (dCTP), and deoxythymidine triphosphate (dTTP). wikipedia.orgbaseclick.euexcedr.com For RNA synthesis, the precursors are adenosine triphosphate (ATP), guanosine (B1672433) triphosphate (GTP), cytidine (B196190) triphosphate (CTP), and uridine (B1682114) triphosphate (UTP). wikipedia.orgbaseclick.eu These molecules provide not only the monomeric units for the growing nucleic acid chain but also the energy required for the polymerization reaction. baseclick.eu

Interaction with DNA and RNA Polymerases

The synthesis of DNA and RNA is catalyzed by DNA polymerase and RNA polymerase, respectively. wikipedia.org These enzymes utilize nucleoside triphosphates as substrates. wikipedia.orgnih.gov The polymerase facilitates the formation of a phosphodiester bond by linking the 5' phosphate group of an incoming nucleoside triphosphate to the 3' hydroxyl group of the growing nucleic acid chain. wikipedia.org This reaction results in the release of a pyrophosphate molecule (PPi), the hydrolysis of which provides the energy to drive the synthesis forward. wikipedia.org The interaction between the polymerase, the nucleic acid template, and the incoming nucleoside triphosphate is a highly regulated process. pnas.org For instance, RNA polymerase has a specific entry channel for nucleoside triphosphates to reach the active site. pnas.org The binding of the correct nucleoside triphosphate, as determined by the template strand, is a critical step in ensuring the fidelity of DNA replication and transcription. pnas.org

Regulation of Cellular Processes by Triphosphate Interactions

The regulation of cellular activities by triphosphates, including triphosphoric acid and its derivatives, is a complex and multifaceted process. These molecules, particularly in the form of polyphosphates (polyP), which are linear polymers of phosphate residues linked by high-energy phosphoanhydride bonds, play crucial roles in modulating enzyme activity, participating in signal transduction pathways, and maintaining metal ion balance within biological systems. portlandpress.comresearchgate.net

Enzyme Activation and Inhibition by Triphosphates

Triphosphates and their analogs can significantly influence enzymatic reactions, acting as both activators and inhibitors. trilinkbiotech.com The binding of these molecules to enzymes can induce conformational changes that modulate their catalytic activity. portlandpress.com

Nucleoside 5'-triphosphate derivatives and their analogs (NTPDAs) are known to alter the substrate activity of enzymes, often reducing it compared to the parent nucleoside triphosphates (NTPs). trilinkbiotech.com These analogs can act as inhibitors through several mechanisms. They can physically block the binding, catalytic, or allosteric sites of an enzyme, thereby competing with the natural substrate, product, or allosteric regulators. trilinkbiotech.com Furthermore, some NTPDAs can terminate enzymatic chain reactions by producing a modified product that lacks the necessary chemical functionality for the reaction to proceed. trilinkbiotech.com Reactive groups on NTPDAs can also lead to chemical modification of critical enzyme functions, affecting substrate recognition, catalytic action, or the conformational stability of the protein. trilinkbiotech.com

A notable example of triphosphate-mediated enzyme inhibition is observed with clofarabine (B1669196) 5'-di and -triphosphates (ClFDP and ClFTP), which inhibit human ribonucleotide reductase (hRNR). pnas.org ClFTP acts as a rapid, reversible inhibitor by binding to the allosteric activity site (A site) of the enzyme. pnas.org In contrast, ClFDP is a slow-binding, reversible inhibitor that binds to the catalytic site (C site). pnas.org Both ClFDP and ClFTP can induce the hexamerization of the α-subunit of hRNR, a change in quaternary structure that contributes to the inhibition. pnas.org

Conversely, triphosphates can also activate enzymes. The binding of a triphosphate can lead to a conformational change that enhances the enzyme's catalytic efficiency. The regulation of enzyme activity by triphosphates is a critical mechanism for controlling metabolic pathways and cellular processes.

Triphosphate-Mediated Signal Transduction Pathways

Triphosphates are integral components of cellular signal transduction, acting as second messengers and modulating complex signaling networks. A classic example is inositol (B14025) 1,4,5-trisphosphate (IP3), which is generated from the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) by phospholipase C (PLC). wikipedia.orgnih.govhilarispublisher.com IP3 is a soluble molecule that diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of calcium ions (Ca2+) into the cytosol. wikipedia.orgnih.govdojindo.com This increase in intracellular calcium concentration activates a variety of cellular responses. nih.gov

Inorganic polyphosphates (polyP) also play a significant role in signal transduction. Extracellular polyP can initiate signaling cascades by binding to cell surface receptors. researchgate.net For instance, in Dictyostelium discoideum, extracellular polyP is thought to bind to the G protein-coupled receptor (GPCR) GrlD, initiating a pathway that involves G proteins, PTEN, PLC, and IP3, ultimately leading to an increase in cytosolic Ca2+ levels and the inhibition of cell proliferation. researchgate.net PolyP signaling in this organism also involves Ras and Akt proteins to induce the expression of the cell-adhesion molecule CsA. nih.gov

In mammalian cells, polyP can activate the mammalian target of rapamycin (B549165) (mTOR) signaling pathway. nih.gov By interacting with receptors like RAGE and P2Y1, polyP can trigger both mTORC1 and mTORC2 complexes, which are involved in regulating cell growth, proliferation, and other proinflammatory responses. nih.gov This activation can occur through the PI3K/AKT and PLC/PKC/Ca2+ signaling pathways. nih.gov

The table below summarizes key molecules involved in triphosphate-mediated signal transduction.

MoleculeRole in Signal Transduction
Inositol 1,4,5-trisphosphate (IP3) Second messenger that mobilizes intracellular calcium from the endoplasmic reticulum. wikipedia.orgnih.gov
Phospholipase C (PLC) Enzyme that hydrolyzes PIP2 to generate IP3 and diacylglycerol (DAG). wikipedia.orghilarispublisher.com
Inorganic polyphosphate (polyP) Extracellular signaling molecule that can activate GPCRs and mTOR pathways. researchgate.netnih.gov
GrlD A G protein-coupled receptor in Dictyostelium that is a putative receptor for polyP. researchgate.net
mTOR (mammalian target of rapamycin) A kinase that is activated by polyP and regulates cell growth and proliferation. nih.gov
Ras and Akt Proteins involved in polyP signaling pathways that lead to developmental changes in Dictyostelium. nih.gov

Role in Metal Cation Homeostasis in Biological Systems

This compound and its polymeric forms, polyphosphates, are crucial for maintaining metal cation homeostasis in biological systems due to their strong chelating properties. researchgate.netfrontiersin.org The negatively charged phosphate groups can bind to and sequester various metal ions, thereby regulating their concentration and availability within the cell. frontiersin.org

Polyphosphates are known to chelate a wide range of divalent metal cations, with magnesium (Mg2+) and calcium (Ca2+) being among the most abundantly chelated. frontiersin.org This sequestration often occurs within specialized acidic organelles called acidocalcisomes. frontiersin.org

A particularly important function of polyphosphate is its role in iron homeostasis. nih.govnih.govasm.org Free iron can be toxic to cells, as it can participate in the Fenton reaction to produce highly reactive and damaging hydroxyl radicals. nih.govnih.gov Polyphosphate acts as a nonproteinaceous iron chelator, binding to free iron and preventing its participation in the Fenton reaction. nih.govnih.govasm.org Under normal conditions, polyphosphate can serve as an iron reservoir for metalloproteins. nih.govnih.gov During periods of iron stress, it effectively sequesters excess free iron, protecting the cell from oxidative damage. nih.govnih.gov

The ability of polyphosphates to chelate metal ions is also influenced by environmental factors such as pH. For instance, the efficiency of metal chelation by different polyphosphates can vary with pH, with some being more effective in acidic environments and others in alkaline conditions. carusllc.com

The table below provides examples of metal cations whose homeostasis is regulated by triphosphates.

Metal CationRole of Triphosphates in Homeostasis
Iron (Fe2+/Fe3+) Polyphosphate acts as an iron chelator, preventing Fenton chemistry and serving as an iron reservoir. nih.govnih.gov
Calcium (Ca2+) Polyphosphates sequester Ca2+, often in acidocalcisomes. frontiersin.org
Magnesium (Mg2+) Polyphosphates chelate Mg2+, which is abundant in polyP-containing granules. frontiersin.org
Manganese (Mn2+) Algae can accumulate Mn2+ in association with polyP in acidocalcisomes. frontiersin.org
Uranium Some cyanobacteria can bind uranium to polyphosphate granules on their cell surface. frontiersin.org

Investigation of Triphosphate-Protein Interactions

The interaction between triphosphates and proteins is fundamental to many cellular functions. portlandpress.com These interactions can modulate protein structure, function, and localization. portlandpress.com

Binding Studies with Phosphoantigen-Presenting Molecules (e.g., F1-ATPase)

Phosphoantigens are small, phosphorylated molecules that can activate a specific subset of human T cells called Vγ9Vδ2 T cells. nih.govresearchgate.net These antigens include isopentenyl pyrophosphate (IPP), which can accumulate in tumor cells, and (E)-4-hydroxy-3-methyl-but-2-enyl pyrophosphate (HMBPP), which is produced by many pathogens. nih.govresearchgate.net The recognition of these phosphoantigens by Vγ9Vδ2 T cells is a critical aspect of the immune response to infections and cancer.

Recent research has focused on understanding how these phosphoantigens are presented to and recognized by the Vγ9Vδ2 T cell receptor (TCR). It is believed that phosphoantigen-presenting molecules are involved in this process. nih.govresearchgate.net Triphosphate nucleotide derivatives, which can be naturally produced alongside IPP and HMBPP, have also been shown to activate Vγ9Vδ2 T cells. nih.govresearchgate.net

Studies investigating the binding of these molecules have utilized techniques like isothermal titration calorimetry. These studies have shown that some nucleotide derivatives can bind to the intracellular domain of butyrophilin BTN3A1, a molecule implicated in phosphoantigen presentation, although with affinities that can differ significantly from those of the primary phosphoantigens like HMBPP. researchgate.net For example, while HMBPP binds with high affinity, some nucleotide derivatives bind with an affinity similar to that of IPP, which is much lower. researchgate.net

While the provided outline mentions F1-ATPase in this context, the direct role of F1-ATPase as a primary phosphoantigen-presenting molecule in the same vein as BTN3A1 for Vγ9Vδ2 T cell activation is not the central focus of the current body of research found. However, ATP and its analogs are central to the function of ATPases, and the binding of triphosphates to these enzymes is extensively studied. For instance, the binding of ATP to the FUS RRM domain has been characterized with a dissociation constant (Kd) of 3.8 mM, with both the adenine and triphosphate components being crucial for this interaction. mdpi.com

Chaperone Functions of Polyphosphates

Inorganic polyphosphate has been identified as a molecular chaperone, a role that is independent of ATP. researchgate.netnih.govcapes.gov.br It can bind to unfolding or partially denatured proteins, preventing their aggregation and maintaining them in a state that is competent for refolding once stress conditions are alleviated. researchgate.netnih.govcapes.gov.brkarger.com This chaperone activity is particularly important during cellular stress, such as oxidative stress or heat shock, which can cause proteins to misfold and aggregate. nih.gov

The chaperone function of polyP is broad, as it does not appear to have significant substrate specificity and can stabilize a wide variety of proteins against different unfolding stresses. nih.gov The length of the polyP chain can influence its chaperone efficacy. nih.gov In bacteria, in response to stress, the cell can convert a significant portion of its ATP pool into large amounts of polyP, which then acts as a chemical chaperone. researchgate.net When the stress subsides, the polyP can be degraded back into inorganic phosphate. researchgate.net

This chaperone-like function of polyP is thought to be one of its most ancient and conserved roles in biology. researchgate.netnih.govcapes.gov.br It has been proposed that long chains of inorganic phosphate may have been among the first chaperones in nature. researchgate.netnih.gov

The table below highlights the dual roles of polyphosphate in protein homeostasis.

FunctionDescription
Chaperone Binds to unfolding proteins to prevent aggregation and assist in their refolding. researchgate.netnih.govkarger.com
Pro-aggregant Under certain conditions, polyP can also promote protein aggregation. researchgate.netelifesciences.org

Covalent Modification of Proteins by Polyphosphates

The post-translational modification (PTM) of proteins is a fundamental biological process that expands the functional capacity of the proteome. acs.org While phosphorylation of amino acids like serine, threonine, and tyrosine is well-documented, a newer form of PTM, known as polyphosphorylation, has emerged. queensu.ca This process involves the covalent attachment of inorganic polyphosphate (polyP), a linear polymer of orthophosphate residues, to proteins. acs.orgqueensu.ca

Initially characterized as a non-enzymatic process, polyphosphorylation primarily targets lysine (B10760008) residues. acs.orgresearchgate.net However, recent research has also identified the modification of histidine residues by polyP. queensu.cabiorxiv.org The nature of the bond formed during polyphosphorylation, particularly with lysine, has been a subject of scientific discussion, with evidence supporting both covalent and strong non-covalent interactions. nih.govucl.ac.uk

Non-enzymatic Polyphosphorylation

The covalent attachment of polyP to proteins can occur without the direct involvement of enzymes. acs.org This non-enzymatic modification is influenced by the local concentration of polyP and the specific amino acid environment of the target protein. yeastgenome.org

Modification of Lysine Residues:

The most studied form of non-enzymatic polyphosphorylation is the modification of lysine residues, termed lysine polyphosphorylation (K-PPn). yeastgenome.org This modification often occurs within specific protein motifs known as PASK domains, which are rich in polyacidic amino acids (aspartate and glutamate), serine, and lysine. portlandpress.comnih.gov The initial discovery of K-PPn was in the yeast proteins Nsr1 (nuclear signal recognition 1) and its interacting partner, Top1 (topoisomerase 1). portlandpress.comnih.gov

The bond formed between polyP and lysine is a phosphoramidate (B1195095) bond, which is notably labile under acidic conditions, posing challenges for its detection by standard mass spectrometry techniques. acs.org Despite this, studies using high ionic strength buffers have provided evidence for the covalent nature of lysine polyphosphorylation on proteins containing PASK domains. ucl.ac.uk Conversely, other research suggests that the interaction, while strong enough to withstand denaturing conditions, is non-covalent. biorxiv.orgnih.gov This has led to the term "ionic histidine polyphosphorylation" (iH-PPn) to describe the strong, yet non-covalent, modification of histidine residues. biorxiv.org

In the bacterium Pseudomonas aeruginosa, lysine polyphosphate modification (KPM) has been identified as a crucial factor in its virulence. This non-covalent interaction between polyP and lysine-rich sequences in proteins like EngA and SrmB is essential for biofilm formation and the production of toxins. asm.org

Modification of Histidine Residues:

More recently, a similar modification has been observed on proteins containing consecutive histidine residues. biorxiv.orgnih.gov This interaction, termed histidine polyphosphate modification (HPM), results in a noticeable shift in the protein's electrophoretic mobility on NuPAGE gels, a characteristic often associated with covalent PTMs. queensu.cabiorxiv.org However, further investigation has revealed that HPM is a non-covalent interaction, though remarkably stable under harsh denaturing conditions. nih.govresearchgate.net Research has identified numerous human and yeast proteins with histidine repeats that undergo this modification. biorxiv.orgresearchgate.net

Enzymatic Polyphosphorylation

While much of the focus has been on non-enzymatic polyphosphorylation, the involvement of enzymes in regulating this process is becoming increasingly evident. In bacteria, polyphosphate kinases (PPKs) are responsible for the synthesis of polyP. portlandpress.commdpi.com Escherichia coli, for example, possesses a single PPK enzyme, while other bacteria may have multiple variants with distinct properties. portlandpress.comportlandpress.com The degradation of polyP is carried out by exopolyphosphatases (PPX), which release inorganic phosphate from the polymer chain. portlandpress.comportlandpress.com

In eukaryotes, the enzymatic landscape of polyP metabolism is more complex and less understood. mdpi.commdpi.com Yeast, for instance, utilizes a vacuolar transporter chaperone (VTC) complex to synthesize polyP. mdpi.com The degradation of polyP in yeast is facilitated by enzymes like PPN1, an endopolyphosphatase, and PPX1. mdpi.com Mammalian cells also contain polyP, but the enzymes governing its metabolism are not as well-defined. mdpi.com However, enzymes like NUDT3, a homolog of the yeast Ddp1, have been implicated in polyP regulation. portlandpress.com

The interplay between these enzymes and polyphosphorylation is an active area of research. For instance, in vitro studies have shown that yeast Ppx1 can remove polyP from a modified protein, suggesting a regulatory role for polyphosphatases in reversing this modification. portlandpress.com

Functional Consequences of Polyphosphorylation

The covalent modification of proteins by polyP can have significant effects on their function, stability, and interactions.

Regulation of Protein-Protein Interactions:

Polyphosphorylation can modulate the interactions between proteins. A key example is the polyphosphorylation of Nsr1 and Top1 in yeast. This modification negatively regulates their interaction, leading to a diffuse nuclear localization of both proteins, whereas in their unmodified state, they are confined to the nucleolus. nih.govbiorxiv.org

Alteration of Enzymatic Activity:

The attachment of polyP chains can directly impact the catalytic activity of enzymes. For instance, the polyphosphorylation of Top1 impairs its enzymatic function of relaxing supercoiled DNA. nih.gov This regulation is physiologically relevant, as changes in cellular polyP levels directly affect Top1 activity. nih.gov Similarly, histidine polyphosphorylation has been shown to inhibit the kinase activity of the human protein DYRK1A and the transcriptional activity of the transcription factor MafB. biorxiv.orgnih.govresearchgate.net

Changes in Protein Structure and Stability:

Covalent modification with polyP can alter the structural and functional properties of proteins. In a study on spirulina protein, polyphosphate treatment led to an increase in surface hydrophobicity and free sulfhydryl groups, which was attributed to changes in the protein's secondary and tertiary structure. oup.com This modification also resulted in a more electronegative surface charge and a reduction in particle size. oup.com Research on the heat shock protein 90 (HSP90) suggests that polyphosphorylation of its disordered regions can influence their flexibility and interactions with other parts of the protein, potentially affecting its chaperone activity. researchgate.net

Role in Cellular Processes:

Polyphosphorylation is implicated in a variety of cellular processes. In bacteria, lysine polyphosphate modification is linked to virulence, affecting biofilm formation and toxin production. asm.org In mammals, polyP is involved in processes like blood clotting and inflammation. acs.org For example, polyP can enhance the fibrin-stabilizing effects of histones, with nanoparticulate polyP being more effective than the linear form. plos.org Furthermore, polyphosphorylation is thought to play a role in nuclear signaling, where many proteins containing PASK domains are known to have important functions. nih.gov

Triphosphoric Acid in Prebiotic Chemistry and the Origins of Life

Abiotic Synthesis Pathways of Triphosphoric Acid and Polyphosphates on Early Earth

The emergence of life required a sustainable source of chemically active phosphorus. While most of Earth's phosphorus was locked away in the insoluble mineral apatite, specific geological environments could have facilitated the formation of soluble and reactive polyphosphates, including this compound nih.govnih.govfrontiersin.org.

Geochemical conditions on the early Earth, particularly in volcanic regions, are considered highly conducive to the abiotic synthesis of polyphosphates nih.gov. Volcanic activity provides both the raw materials and the energy required for the condensation of orthophosphates into longer-chain polyphosphates.

High Temperatures and Volatilization: Experiments simulating magmatic conditions have shown that volcanic activity can produce water-soluble polyphosphates. This process involves the volatilization of phosphorus pentoxide (P₄O₁₀) from magma, which, upon partial hydrolysis, forms various polyphosphates nih.govsemanticscholar.org.

Thermal Condensation: Geothermal heat in volcanic locales could have driven the condensation of ammonium (B1175870) salts of phosphoric acid nih.gov. At moderate temperatures (around 125°C), the primary products of heating such salts are pyrophosphate and tripolyphosphate nih.gov. At higher temperatures, longer-chain polyphosphoric acids are formed nih.gov. The escape of water and ammonia gas provides the thermodynamic driving force for these condensation reactions nih.gov.

Volcanic Lightning: Lightning discharges, a common phenomenon in volcanic eruption clouds, could have provided the necessary energy to facilitate the formation of reactive phosphorus compounds from reduced gases and dust present in the volcanic plumes nih.gov.

Mineral surfaces are thought to have played a crucial role in prebiotic chemical evolution by concentrating, organizing, and catalyzing reactions that would be improbable in a dilute "primordial soup" nih.govnih.gov.

Concentration and Adsorption: Minerals with positively charged surfaces can adsorb negatively charged phosphate (B84403) ions, increasing their local concentration and facilitating polymerization frontiersin.org. This overcomes the hurdle of an overly diluted primordial ocean where reactions would be infrequent nih.gov.

Catalysis of Condensation: Certain minerals and clays, such as montmorillonite and layered double hydroxides, can catalyze condensation reactions, including the formation of phosphodiester bonds necessary for creating polymers like RNA nih.govrepec.org. Fine-grained clay minerals and hydroxides are known to facilitate the polymerization of RNA monomers nih.gov. Studies have shown that inorganic phosphates adsorbed on silica (B1680970) can undergo condensation at relatively low temperatures frontiersin.org. This catalytic activity lowers the energy barrier for the formation of the P-O-P bonds characteristic of this compound and other polyphosphates.

Prebiotic Phosphorylation of Nucleosides and Amino Acids

A critical step in the origin of life is the phosphorylation of simple organic molecules like nucleosides and amino acids to form the building blocks of nucleic acids and proteins nih.gov. This compound and its cyclic derivative, trimetaphosphate (P₃m), have been identified as highly effective reagents for these crucial transformations in prebiotic scenarios frontiersin.orgnih.gov.

The synthesis of peptides and nucleotides requires energy input and the removal of water, a thermodynamically unfavorable process in an aqueous environment frontiersin.orgnih.gov. Polyphosphates, particularly trimetaphosphate, provide a plausible mechanism to drive these reactions.

Nucleoside Phosphorylation: Research has demonstrated that trimetaphosphate can directly phosphorylate nucleosides in water under mild conditions ucl.ac.uknih.gov. For example, 3'-amino-TNA nucleosides can be converted into the corresponding nucleoside triphosphate (NTP) with trimetaphosphate in an aqueous solution ucl.ac.uknih.govbohrium.com. This direct pathway to forming NTPs, the precursors for RNA synthesis, is a significant finding in prebiotic chemistry nih.gov.

Peptide Synthesis: Trimetaphosphate has been shown to promote the formation of peptides from amino acids under a wide range of conditions, including at ambient temperatures and in neutral, acidic, or alkaline aqueous solutions frontiersin.org. This versatility makes P₃m a robust agent for peptide synthesis in the varied microenvironments expected on the early Earth.

Table 1: Experimental Conditions for Prebiotic Phosphorylation with Trimetaphosphate (P₃m)

ReactantProductConditionsYieldSource
3'-amino-TNA nucleosideNucleoside Triphosphate (NTP)Alkaline solution (pD 12), room temperature, 25 days50% ucl.ac.uk
Amino AcidsPeptides / Cyclic DipeptidesAqueous solution, neutral pH, ambient temperaturePromotes formation frontiersin.org
GlycerolGlycerol PhosphatesNon-aqueous solventsFavorable frontiersin.org
Adenosine (B11128)2'-AMP and 3'-AMPAlkaline aqueous solutionReported nih.gov

Beyond simply acting as a phosphorylating agent, trimetaphosphate can be considered a catalyst or activating agent that facilitates the polymerization of monomers into proto-biopolymers frontiersin.org.

Activation of Amino Acids: In the process of peptide formation, P₃m activates the amino acid, making it more susceptible to nucleophilic attack by another amino acid, thus forming a peptide bond frontiersin.org.

Formation of Reactive Intermediates: In alkaline solutions, trimetaphosphate reacts with amino acids and nucleosides to generate a crucial intermediate molecule, nucleotide amidate (aa-N-NMP) frontiersin.org. This highly reactive intermediate can then participate in further reactions, leading to the co-formation of peptides and oligonucleotides.

Catalysis of Dipeptide Cyclization: Trimetaphosphate has been found to act as a catalyst for the synthesis of cyclic dipeptides in aqueous solutions frontiersin.org. This demonstrates its role in not just linear but also cyclic peptide formation, which may have been important precursors to more complex structures. The emergence of such catalytic functions in prebiotic polymers is seen as a plausible pathway toward the complexity of the RNA world elifesciences.org.

The Significance of this compound in Energy Transfer Mechanisms in Prebiotic Scenarios

All life requires a constant supply of energy to maintain its organized state and drive metabolic reactions. In modern biology, this role is overwhelmingly filled by ATP. In a prebiotic world, before the evolution of complex metabolic pathways, inorganic polyphosphates like this compound likely served as the primary energy currency nih.govnih.gov.

The energy-rich phosphoanhydride bonds within this compound and other polyphosphates are analogous to the bonds found in ATP nih.gov. The hydrolysis of these bonds releases a significant amount of free energy, which can be coupled to and drive thermodynamically unfavorable reactions, such as the synthesis of biopolymers mdpi.com.

Literary scholars suggested that the role of ATP might have been preceded by inorganic polyphosphates, which could have been readily available from inorganic sources nih.gov. These molecules can be considered ancient energy sources, storing chemical potential energy in their covalent bonds that could be released to produce vital molecules like amino acids and nucleobases nih.gov. The ability of mechanoenzymes to convert the chemical energy from nucleotide triphosphate hydrolysis into mechanical work underscores the fundamental role of these molecules in bioenergetics acs.org. Therefore, the abiotic availability of this compound and polyphosphates provided a crucial mechanism for capturing and transferring energy, powering the chemical reactions that paved the way for the first life.

Evolutionary Selection of Phosphate in Early Biochemistry

The central role of phosphorus, primarily in the form of phosphate, is a universal feature of all known life. nih.govnih.gov It forms the backbone of the molecules that store genetic information (DNA and RNA), is a key component of the phospholipids that make up cell membranes, and is integral to the primary energy currency of the cell, adenosine triphosphate (ATP). nih.govactascientific.comroyalsocietypublishing.org The ubiquity of phosphate in these fundamental biochemical processes suggests that its selection occurred very early in the evolution of life. nih.govroyalsocietypublishing.org This selection was not accidental but rather a result of the unique chemical and physical properties of phosphate that make it exceptionally suited for these biological roles. royalsocietypublishing.orgmdpi.com

A defining characteristic of phosphate derivatives is their combination of thermodynamic instability and kinetic stability. mdpi.comdntb.gov.ua This means that while the hydrolysis of phosphate anhydrides like ATP releases a significant amount of energy, making them excellent for energy transfer, these molecules are also stable enough in the aqueous environment of the cell to prevent spontaneous, uncontrolled reactions. nih.govroyalsocietypublishing.orgmdpi.com This paradox is central to understanding why nature chose phosphate. mdpi.comrsc.org

Several key factors contributed to the evolutionary selection of phosphate in early biochemistry over other potential candidates:

Stability of Esters: Phosphoric acid is unique in its ability to link two nucleotides (forming a phosphodiester bond) and still retain an ionizable proton. rsc.orgquora.com The resulting negative charge on the phosphate group is crucial, as it serves to stabilize the phosphodiester linkage against hydrolysis. rsc.orgquora.com This stability is essential for the long-term storage of genetic information in DNA and RNA. royalsocietypublishing.orgmdpi.com In contrast, esters of other elements, such as arsenic, are notoriously unstable in water, making them unsuitable for a genetic role. nih.gov

Kinetic Stability and Enzymatic Control: Phosphate esters and anhydrides exhibit a notable resistance to reacting with nucleophiles, including water, unless facilitated by highly efficient enzyme catalysts. mdpi.comdntb.gov.ua This low intrinsic reactivity would have been a crucial advantage in a prebiotic world lacking sophisticated enzymes, preventing the rapid degradation of essential molecules. nih.gov The evolution of enzymes later provided the means to overcome this kinetic barrier, allowing for the precise control of metabolic reactions and energy flow. nih.govrsc.org

Negative Charge and Cellular Confinement: At physiological pH, phosphate derivatives carry a negative charge. nih.govmdpi.com This charge makes it difficult for these molecules to pass through the nonpolar lipid membranes of cells, effectively trapping them inside. mdpi.comquora.com This sequestration allows the cell to maintain high concentrations of essential molecules like ATP and phosphorylated metabolites for use in metabolic pathways. nih.govmdpi.com

Versatility in Bonding and Energy Transfer: Phosphorus can form a variety of chemical bonds, including P-O, P-N, P-S, and P-C, which contributes to its chemical versatility. royalsocietypublishing.org The phosphate-phosphate anhydride (B1165640) bonds in molecules like ATP store a significant amount of chemical energy that is released upon hydrolysis, driving numerous cellular processes. actascientific.comroyalsocietypublishing.org While other molecules could theoretically store energy, the specific energy level of phosphate bonds appears to be well-suited for the needs of biological systems. quora.com

The selection of phosphate was not without its challenges, most notably the "phosphate problem," which refers to the low solubility of the primary phosphate mineral, apatite, in water. royalsocietypublishing.orgnih.govnih.gov This would have limited the availability of phosphate in the early oceans. nih.gov However, research suggests several plausible prebiotic scenarios that could have overcome this limitation, such as phosphorylation reactions occurring in evaporating environments, on mineral surfaces, or involving more reactive, reduced forms of phosphorus delivered by meteorites. nih.govnih.gov

A compelling case for the selection of phosphate can be made by comparing it to its closest chemical analog, arsenate. Arsenate and phosphate are strikingly similar in their structure, pKa values, and size. nih.govresearchgate.net However, the crucial difference lies in the stability of their respective esters. Arsenate esters are much more susceptible to hydrolysis than phosphate esters. nih.govwikipedia.org The rapid breakdown of an arsenate-based genetic backbone in water would have made it impossible to reliably store hereditary information. nih.gov While some microbes can tolerate and even utilize arsenic, they possess sophisticated molecular mechanisms to discriminate between phosphate and arsenate, highlighting the fundamental need to exclude arsenate from core biochemical pathways. researchgate.netnih.govscitechdaily.com

Advanced Applications and Research Paradigms

Biomaterials and Tissue Engineering Applications

The application of triphosphates in biomaterials is a rapidly advancing field, particularly in the context of bone repair and regeneration. These compounds play a crucial role in creating biocompatible and biodegradable materials that can support and promote tissue growth.

Triphosphates are integral components in the formulation of synthetic bone graft substitutes, which offer an alternative to autogenous bone grafts. frontiersin.org Calcium phosphate-based bioceramics, such as beta-tricalcium phosphate (B84403) (β-TCP), are widely used due to their chemical similarity to the mineral phase of bone. frontiersin.orgnih.gov β-TCP is an osteoconductive material, meaning it provides a scaffold for new bone growth. nih.govresearchgate.net Its biodegradable nature allows it to be gradually replaced by newly formed bone. researchgate.net

Research has focused on creating biphasic calcium phosphate (BCP) materials, which are composites of hydroxyapatite (B223615) (HA) and β-TCP. mdpi.commdpi.com This combination leverages the high stability of HA and the higher solubility and bioactivity of β-TCP to create a bone graft substitute with optimized resorption rates and bone regeneration capabilities. mdpi.commdpi.com The inclusion of triphosphates in these ceramics is fundamental to their function, as phosphate ions are essential for the synthesis of adenosine (B11128) triphosphate (ATP) and play a role in cellular energy and transport. nih.gov Studies have shown that β-TCP can promote the proliferation and differentiation of osteoblasts and bone marrow stromal cells. researchgate.net

Table 1: Key Triphosphate-Containing Compounds in Bone Graft Substitutes

Compound NameChemical FormulaKey Properties in Bone Grafts
Beta-tricalcium phosphate (β-TCP)Ca₃(PO₄)₂Osteoconductive, Biodegradable, Similar composition to bone mineral frontiersin.orgnih.gov
Hydroxyapatite (HA)Ca₁₀(PO₄)₆(OH)₂Stable, Osteoconductive mdpi.commdpi.com
Biphasic Calcium Phosphate (BCP)Mixture of HA and β-TCPOptimized resorption, Enhanced bioactivity mdpi.commdpi.com
Octacalcium Phosphate (OCP)C₈H₂(PO₄)₆·5H₂OPrecursor to HA, Osteoinductive, Biodegradable researchgate.net

In tissue engineering, scaffolds provide a temporary, porous structure that supports cell attachment, proliferation, and differentiation to regenerate damaged tissue. nih.govnih.gov Triphosphate-containing materials are frequently incorporated into these scaffolds to enhance their bioactivity and tailor their properties for bone regeneration. researchgate.net

Polymer-ceramic composite scaffolds are a common strategy. For instance, combining polymers like polycaprolactone (B3415563) (PCL) with β-TCP improves the mechanical properties and handling of the scaffold. uclan.ac.ukmdpi.com The β-TCP component enhances the osteoconductivity of the scaffold, facilitating bone ingrowth. mdpi.com Similarly, scaffolds made from polylactic acid (PLA) and β-TCP have been investigated for their ability to support bone repair. uclan.ac.uk

The porosity and pore size of these scaffolds are critical for their function, as they must allow for cell infiltration and nutrient transport. mdpi.com The incorporation of triphosphates can also influence the surface properties and bioactivity of the scaffold, promoting the adhesion and growth of bone-forming cells. researchgate.net

The degradation rate of a scaffold is a critical parameter in tissue engineering; it should ideally match the rate of new tissue formation. researchgate.net The incorporation of triphosphates, particularly in the form of sodium tripolyphosphate (TPP), is a key strategy for controlling the degradation of polymer scaffolds. unizar.es

TPP is used as an ionic crosslinker for natural polymers like chitosan (B1678972). The crosslinking process involves the interaction between the phosphate groups of TPP and the amine groups on the chitosan polymer chains, forming a three-dimensional network. The degree of this crosslinking can be controlled by varying the concentration of TPP and the reaction time. unizar.es

Research has shown that a higher degree of crosslinking generally leads to a slower degradation rate of the scaffold. This is because the crosslinks create a more stable and less water-soluble polymer network. unizar.es By carefully controlling the crosslinking density with TPP, the degradation profile of a chitosan scaffold can be tailored to specific applications in tissue engineering. unizar.es This control over degradation is crucial, as the breakdown of some polymers can release acidic byproducts that may cause an inflammatory response. unizar.es

Pharmaceutical and Biomedical Research

Derivatives of triphosphoric acid are a significant class of compounds in pharmaceutical research, particularly in the development of antiviral therapies. Their structural similarity to naturally occurring nucleoside triphosphates allows them to interfere with viral replication processes.

Many antiviral drugs are nucleoside analogs that, once inside the body, are converted into their active triphosphate form. unizar.es This triphosphate analog then competes with natural nucleoside triphosphates and, when incorporated into the growing viral DNA or RNA chain by viral polymerases, leads to chain termination and inhibits viral replication.

This mechanism is the basis for a large class of antiviral agents used against viruses such as HIV, hepatitis B and C, and herpes viruses. For example, the active form of the drug Remdesivir is a triphosphate derivative. Research in this area focuses on synthesizing novel nucleoside analogs and their triphosphate forms to test their efficacy against various viral polymerases. The development of these compounds involves intricate chemical synthesis to create molecules with specific structural features that enhance their antiviral activity and selectivity for viral enzymes over host cell polymerases.

The design of nucleoside analogs for therapeutic purposes is a well-established strategy in medicinal chemistry. These synthetic compounds mimic natural nucleosides and can act as antimetabolites, interfering with cellular or viral processes. The therapeutic effect of these analogs is dependent on their intracellular phosphorylation to the triphosphate form.

However, a significant challenge is that these charged triphosphate molecules cannot easily cross cell membranes. To overcome this, researchers often develop prodrugs, which are modified versions of the nucleoside that can enter the cell more readily and are then converted to the active triphosphate form inside the cell.

Another approach involves creating mimics of nucleoside triphosphates that are stable and can bypass the need for cellular phosphorylation. An example is the development of 5'-α-P-borano-β,γ-(difluoromethylene)triphosphates of 2',3'-dideoxynucleosides, which have shown potent inhibition of HIV-1 reverse transcriptase. These mimics are designed to be structurally similar to the natural triphosphates but with modifications that improve their stability or interaction with the target enzyme.

Catalysis in Organic Synthesis and Industrial Chemistry

The unique properties of this compound and its analogs have established them as versatile catalysts in both academic and industrial laboratories. Their applications span from highly selective organic transformations to large-scale industrial processes.

Chiral phosphoric acids (CPAs), derived from structures like 1,1'-bi-2-naphthol (B31242) (BINOL), have become a prominent class of organocatalysts for a wide array of enantioselective reactions. beilstein-journals.orgrsc.orgthieme-connect.com These catalysts operate as Brønsted acids and possess a bifunctional nature, with both an acidic proton and a Lewis basic phosphoryl oxygen. libretexts.org This dual functionality allows them to activate both the electrophile and the nucleophile in a reaction, leading to high levels of stereocontrol. libretexts.org The substituents at the 3,3'-positions of the BINOL backbone are crucial for achieving high enantioselectivity by modulating the catalyst's structural and electronic properties. beilstein-journals.orglibretexts.org

The application of chiral phosphoric acids is extensive, encompassing carbon-carbon and carbon-heteroatom bond-forming reactions. beilstein-journals.orgthieme-connect.com They have been successfully employed in:

Mannich and related reactions: Catalyzing the addition of nucleophiles to imines. thieme-connect.com

Friedel-Crafts reactions: Facilitating the alkylation of aromatic compounds. thieme-connect.com

Cycloaddition reactions: Including Diels-Alder and aza-Diels-Alder reactions to construct cyclic systems with high enantioselectivity. libretexts.orgpsu.edu

Synthesis of axially chiral compounds: These compounds, which possess chirality due to restricted rotation around a single bond, are valuable as ligands in asymmetric catalysis and as biologically active molecules. beilstein-journals.org

Asymmetric synthesis of unnatural α-amino acids: These are crucial building blocks for pharmaceuticals and in protein engineering. rsc.org

Transfer hydrogenation: Acting as metal-free catalysts for the reduction of C=N, C=O, and C=C double bonds. nih.gov

Recent research has expanded the utility of CPAs to include photoredox reactions, atroposelective syntheses, and multicomponent cascade reactions, highlighting their versatility. rsc.org For instance, a chiral spirophosphoric acid catalyst has been instrumental in the enantioselective three-component cascade reaction to produce axially chiral N-arylindoles with up to 99% enantiomeric excess (ee). beilstein-journals.org

The table below summarizes selected applications of chiral phosphoric acid catalysts in asymmetric synthesis, showcasing the catalyst used, the type of reaction, and the achieved enantioselectivity.

Catalyst TypeReactionEnantiomeric Excess (ee)Reference
Chiral Spirocyclic Phosphoric AcidThree-component cascade for axially chiral N-arylindolesUp to 99% beilstein-journals.org
Chiral Phosphoric Acid (CPA 2)Atroposelective construction of N-arylbenzimidazolesUp to 98% beilstein-journals.org
Chiral BINOL-based Phosphoric AcidFriedel-Crafts alkylation of indolesUp to 94% psu.edu
Chiral Phosphoric Acid (PA 1)Aza-Diels-Alder reactionGood enantioselectivities libretexts.org
Chiral Phosphoric AcidTransfer hydrogenation of α-imino estersUp to 98% researchgate.net

Triphosphorus ligands, which contain three phosphorus donor atoms, are a significant class of ligands in homogeneous catalysis. researchgate.net These multidentate phosphines can form stable complexes with transition metals, influencing the stereoelectronic properties of the metal center. researchgate.net The structure of the ligand backbone plays a decisive role in determining the stability, activity, and selectivity of the resulting catalyst. sioc-journal.cn

Triphosphine (B1213122) ligands have found applications in a variety of catalytic reactions, including:

Hydrogenation: Ruthenium complexes with tridentate phosphine (B1218219) ligands have been effectively used for the catalytic hydrogenation of carboxylic acid derivatives. researchgate.net For example, a ruthenium complex with the N-triphos ligand, N(CH2PPh2)3, showed high activity in the conversion of levulinic acid to 1,4-pentanediol. researchgate.net

Alkane Dehydrogenation: Iridium complexes featuring a bulky triphosphine pincer ligand have demonstrated exceptionally high activity for the dehydrogenation of n-alkanes. acs.org The unique architecture of the ligand destabilizes the catalyst's resting state, leading to a significant increase in catalytic activity. acs.org

Oligomerization: Chromium complexes with triphosphine ligands have been reported as precursors for catalysts used in the highly selective trimerization of ethylene. iitm.ac.in

Nitrogen Fixation: Dinitrogen-bridged dimolybdenum complexes bearing PCP-pincer ligands have shown remarkable catalytic activity in nitrogen fixation. mdpi.com

The versatility of triphosphine ligands stems from their tunable σ-donating and π-accepting abilities, which allows for the fine-tuning of the catalyst's properties for specific applications. researchgate.net

Polyphosphoric acid (PPA), a mixture of orthophosphoric, pyrophosphoric, triphosphoric, and higher phosphoric acids, is a versatile reagent and catalyst in numerous industrial applications. innophos.comriverlandtrading.comalliedmarketresearch.commagnuminternationalinc.com Its strong acidic and dehydrating properties make it suitable for a wide range of chemical transformations and material modifications. riverlandtrading.comsmc-global.com

Key industrial applications include:

Catalysis: PPA serves as a catalyst in various organic reactions such as esterifications, acylations, and alkylations, enhancing reaction rates and yields. riverlandtrading.comalliedmarketresearch.com It is also used in the production of catalysts, for instance, in the preparation of a titanium-phosphoric acid catalyst for propylene (B89431) polymerization. google.com

Dehydration and Condensation: PPA is a powerful dehydrating agent used in the synthesis of polymers like polyesters and polyamides. riverlandtrading.com It facilitates ring-closing reactions in the production of pharmaceuticals and fragrances. magnuminternationalinc.comsmc-global.com

Asphalt (B605645) Modification: PPA is added to asphalt binders to improve their performance, particularly the high-temperature properties, without negatively impacting low-temperature performance. innophos.combts.govdot.gov This modification enhances the rutting and cracking resistance of asphalt pavements. innophos.com

Phosphate Ester Production: It is utilized in the manufacturing of phosphate esters, which are important as additives in lubricants, hydraulic fluids, and flame retardants. riverlandtrading.com

Metal Treatment: PPA is used for metal surface treatment and as a corrosion inhibitor in various formulations. riverlandtrading.comsmc-global.com

The table below highlights some of the industrial uses of polyphosphoric acid.

Application AreaFunctionExamplesReferences
Chemical Synthesis Catalyst, Dehydrating AgentPharmaceuticals, Polymers, Dyes riverlandtrading.commagnuminternationalinc.com
Material Modification ModifierAsphalt binders innophos.combts.govdot.gov
Manufacturing ReagentPhosphate esters, Catalysts riverlandtrading.comgoogle.com
Metal Industry Surface Treatment, Corrosion InhibitorMetalworking fluids, Coatings riverlandtrading.comsmc-global.com

Environmental Remediation Strategies Involving Polyphosphates

Polyphosphates are increasingly being investigated for their potential in environmental remediation, particularly for the removal of pollutants from water.

Inorganic polyphosphates play a crucial role in the resistance of microorganisms to heavy metals. researchgate.net Microorganisms can accumulate polyphosphates, which then act to detoxify heavy metals through complex formation and compartmentalization. researchgate.net This has led to research into using polyphosphate-accumulating organisms for the bioremediation of heavy metal-contaminated water. mdpi.commicrobiologyresearch.org For example, Acinetobacter johnsonii, isolated from a wastewater treatment plant, has been shown to be effective in removing lanthanum from solution. nih.gov The mechanism often involves the hydrolysis of polyphosphate and the subsequent precipitation of metal phosphates on the cell surface. nih.gov

Furthermore, polyphosphates are central to strategies for phosphorus recovery from wastewater. Microalgae can store excess phosphorus as polyphosphate granules. researchgate.netpatrinum.chfrontiersin.org This capability can be harnessed in wastewater treatment to simultaneously remediate nitrogen and phosphorus from waste streams. researchgate.netpatrinum.chfrontiersin.org The recovered phosphorus-rich algal biomass can then potentially be used as a slow-release fertilizer, contributing to a circular economy for this essential nutrient. frontiersin.org

Engineered materials incorporating phosphates are also being developed for environmental cleanup. A notable example is the Phosphate Elimination and Recovery Lightweight (PEARL) membrane, a nanocomposite material designed to selectively adsorb and recover phosphate from polluted waters. northwestern.edupnas.org This technology utilizes nanostructures with a high affinity for phosphate, coated onto a porous substrate, offering a scalable and reusable solution for nutrient recovery. pnas.org Similarly, polyphosphate-based technologies are being explored for the in-situ treatment of uranium contamination in soil and groundwater by promoting the precipitation of stable uranium-phosphate minerals. pnnl.gov

Future Research Directions and Emerging Paradigms in Triphosphoric Acid Chemistry

The field of triphosphoric acid and its derivatives is experiencing a surge of innovation, driven by new discoveries in materials science, prebiotic chemistry, and biotechnology. Future research is poised to build upon this foundation, exploring novel molecular structures, integrating advanced analytical techniques, and translating fundamental knowledge into practical applications. Emerging paradigms focus on harnessing the unique energetic and structural properties of the triphosphate moiety for challenges in medicine, diagnostics, and synthetic biology.

Q & A

Basic: How is triphosphoric acid synthesized in the laboratory, and what purity validation methods are recommended?

This compound is typically synthesized via controlled condensation reactions of orthophosphoric acid (H₃PO₄) under dehydrating conditions. A common method involves heating H₃PO₄ at 150–250°C while maintaining stoichiometric control to favor trimer formation. Post-synthesis, purification is achieved through vacuum distillation or recrystallization. Purity validation requires a combination of techniques:

  • Titration (acid-base or complexometric) to quantify active phosphate groups.
  • Ion chromatography to detect residual orthophosphate or pyrophosphate impurities.
  • ³¹P NMR spectroscopy to confirm the presence of distinct phosphorus environments in the this compound structure .

Basic: What spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

Key spectroscopic methods include:

  • ³¹P NMR : Identifies distinct phosphorus nuclei in the P–O–P backbone, with chemical shifts typically observed at δ −20 to −25 ppm for terminal groups and δ −10 to −15 ppm for central phosphorus .
  • FT-IR : Detects P–O stretching vibrations (900–1300 cm⁻¹) and O–H bonds (2500–3600 cm⁻¹).
  • X-ray crystallography : Resolves bond lengths and angles in crystalline derivatives, though this compound itself is hygroscopic and challenging to crystallize .

Intermediate: How do pH and ionic strength affect the stability of this compound in aqueous solutions?

This compound undergoes pH-dependent hydrolysis, with stability highest in acidic conditions (pH < 3). At neutral or alkaline pH, it degrades into orthophosphate (PO₄³⁻) and pyrophosphate (P₂O₇⁴⁻) via nucleophilic attack by water. Ionic strength influences hydrolysis kinetics: high salt concentrations (e.g., 1 M NaCl) stabilize the charged intermediates, accelerating degradation. Researchers should buffer solutions below pH 3 and avoid divalent cations (e.g., Mg²⁺) that catalyze hydrolysis .

Advanced: What methodological approaches are used to resolve contradictions in reported hydrolysis rates of this compound under varying temperatures?

Discrepancies in hydrolysis rates often arise from differences in experimental design:

  • Isothermal titration calorimetry (ITC) : Measures real-time enthalpy changes to track hydrolysis kinetics.
  • Arrhenius analysis : Quantifies activation energy (Eₐ) across temperatures (e.g., 25–60°C) to identify non-linear degradation pathways.
  • Control of co-solutes : Buffer systems (e.g., acetate vs. phosphate) and ionic strength must be standardized, as these factors alter transition-state stability .

Advanced: How can researchers design enzyme kinetics studies to investigate this compound's role in ATP-dependent biochemical pathways?

This compound derivatives, such as ATP, are studied using:

  • Coupled enzyme assays : Pair ATPase activity with NADH oxidation (e.g., pyruvate kinase/lactate dehydrogenase system) to quantify phosphate release.
  • Stopped-flow spectroscopy : Resolve millisecond-scale conformational changes in enzymes like hexokinase during ATP binding.
  • Isotopic labeling : Use ¹⁸O-labeled this compound to trace phosphoryl transfer mechanisms via mass spectrometry .

Advanced: What in vitro models are appropriate for assessing the cellular toxicity of this compound derivatives?

  • HepG2 cell lines : Evaluate hepatotoxicity via lactate dehydrogenase (LDH) release assays.
  • Primary fibroblast cultures : Monitor mitochondrial membrane potential (JC-1 staining) to assess metabolic disruption.
  • C. elegans models : Use lifespan and reproductive endpoints to study chronic exposure effects. Toxicity studies must account for pH adjustments to isolate compound-specific effects from acidity .

Basic: What are the key considerations for preparing standardized stock solutions of this compound to ensure experimental reproducibility?

  • Solvent selection : Use deionized water acidified to pH 2–3 with HCl to minimize hydrolysis.
  • Storage : Aliquot solutions at −20°C in inert containers (e.g., polypropylene) to prevent leaching.
  • Concentration verification : Regular recalibration via phosphate-specific colorimetric assays (e.g., malachite green method) .

Advanced: How can computational chemistry methods be applied to predict the reactivity of this compound in novel catalytic cycles?

  • DFT calculations : Model transition states for phosphoryl transfer reactions using software like Gaussian or ORCA.
  • Molecular dynamics (MD) simulations : Simulate solvation effects on this compound’s conformational flexibility in aqueous vs. non-polar solvents.
  • QSPR models : Correlate Hammett σ values with hydrolysis rates to predict reactivity in mixed organic-aqueous systems .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Triphosphoric acid
Reactant of Route 2
Triphosphoric acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.